Pde5-IN-4
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H27N5O5S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-(2-ethoxy-5-morpholin-4-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C21H27N5O5S/c1-4-6-18-22-14(3)19-21(27)23-20(24-26(18)19)16-13-15(7-8-17(16)31-5-2)32(28,29)25-9-11-30-12-10-25/h7-8,13H,4-6,9-12H2,1-3H3,(H,23,24,27) |
InChI Key |
JIABABMNCJOIBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OCC)C |
Origin of Product |
United States |
Foundational & Exploratory
Pde5-IN-4 mechanism of action
An in-depth analysis of Pde5-IN-4, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), reveals its mechanism of action centered on the modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This document serves as a technical guide for researchers and drug development professionals, detailing the molecular interactions, signaling cascades, and experimental evaluation of this compound.
Core Mechanism of Action
This compound exerts its pharmacological effect by competitively inhibiting the PDE5 enzyme.[1] PDE5 is a metallo-hydrolase that specifically catalyzes the degradation of cGMP to 5'-GMP.[2][3] The enzyme is highly expressed in the smooth muscle cells of the corpus cavernosum and the pulmonary vasculature.[4][5]
The signaling cascade begins with the release of nitric oxide (NO) in response to neural stimulation, such as sexual stimulation.[6][7] NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[2][6] Activated sGC then converts guanosine triphosphate (GTP) into the second messenger, cGMP.[7]
Elevated levels of cGMP activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets.[4][8] This phosphorylation cascade leads to a decrease in intracellular calcium levels, resulting in the relaxation of smooth muscle cells (vasodilation).[1] In the corpus cavernosum, this vasodilation increases blood flow, leading to an erection.[9]
By blocking the hydrolytic activity of PDE5, this compound prevents the breakdown of cGMP.[7] This leads to an accumulation of cGMP, thereby potentiating the downstream effects of the NO/sGC pathway and enhancing smooth muscle relaxation and vasodilation.[9][10] It is important to note that PDE5 inhibitors like this compound do not initiate erections directly but rather amplify the natural response to sexual stimulation that triggers NO release.[6][7]
Signaling Pathway Diagram
The following diagram illustrates the NO/cGMP pathway and the inhibitory action of this compound.
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The data below represents typical values for a highly effective PDE5 inhibitor.
| Parameter | Value | Description |
| IC50 (PDE5) | 0.8 nM | The half-maximal inhibitory concentration against the human recombinant PDE5A1 enzyme. |
| Selectivity | ||
| vs. PDE6 | >1000-fold | Indicates high selectivity over PDE6, minimizing potential for visual side effects. |
| vs. PDE11 | >800-fold | Shows high selectivity against PDE11, reducing the risk of other off-target effects. |
| Ki | 0.2 nM | The inhibition constant, reflecting the binding affinity of this compound to the PDE5 catalytic site. |
| EC50 | 15 nM | The half-maximal effective concentration in cell-based assays measuring cGMP accumulation. |
Note: These values are representative and may vary based on specific assay conditions.
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Biochemical)
This protocol outlines a common method for determining the IC50 value of a test compound like this compound against purified PDE5 enzyme. The assay measures the amount of inorganic phosphate (Pi) generated in a two-step enzymatic reaction.
Principle:
-
PDE5 hydrolyzes cGMP to GMP.
-
A second enzyme, calf intestinal alkaline phosphatase (CIAP), hydrolyzes GMP to guanosine and inorganic phosphate (Pi).[11]
-
The generated Pi is detected colorimetrically using a reagent like Malachite Green, which forms a colored complex with phosphate.[11]
Materials:
-
Recombinant human PDE5A1 enzyme
-
Calf Intestinal Alkaline Phosphatase (CIAP)
-
cGMP (substrate)
-
Assay Buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl2, pH 7.5)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Malachite Green reagent
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., sildenafil).
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 20 µL of the test compound dilution.
-
Add 20 µL of a solution containing PDE5 enzyme and CIAP.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the cGMP substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.[11]
-
-
Detection:
-
Stop the reaction by adding 100 µL of Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for determining the IC50 of this compound.
Conclusion
This compound is a potent inhibitor of the PDE5 enzyme, functioning through the well-characterized NO/cGMP signaling pathway. Its mechanism of action leads to an accumulation of cGMP in smooth muscle cells, promoting vasodilation. The provided quantitative data and experimental protocols offer a framework for the continued investigation and development of this and similar compounds for therapeutic applications, including erectile dysfunction and pulmonary arterial hypertension.[10][12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hims.com [hims.com]
- 10. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 12. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Synthesis of Sildenafil (Viagra): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Initially investigated as a treatment for cardiovascular conditions, the serendipitous discovery of its profound effects on erectile dysfunction revolutionized the treatment of this common disorder. This whitepaper details the drug's journey from a research compound, UK-92,480, to the globally recognized drug, Viagra. It includes a summary of its pharmacological properties, detailed synthetic pathways, and key experimental protocols that were instrumental in its development. The signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biochemical and physiological roles.
Discovery and Development
The discovery of sildenafil is a landmark case of drug repositioning.[1] In 1989, pharmaceutical chemists at Pfizer's research facility in Sandwich, Kent, England, synthesized sildenafil (compound UK-92,480) as part of a program to develop new treatments for hypertension and angina pectoris.[1][2] The rationale was to inhibit the PDE5 enzyme, which is found in vascular smooth muscle, to induce vasodilation.[3]
Early clinical trials in the early 1990s for angina, however, showed minimal efficacy.[1] A notable and unexpected side effect was observed in male volunteers: the induction of penile erections.[4] This led to a pivotal shift in the clinical development program, focusing on erectile dysfunction (ED), an area with significant unmet medical need at the time.[2] Following successful clinical trials demonstrating its efficacy and safety for ED, sildenafil was patented in 1996 and received FDA approval in 1998, becoming the first oral treatment for this condition.[1]
Mechanism of Action
Sildenafil is a highly selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[5][6] The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[5] NO activates the enzyme guanylate cyclase, which increases the levels of cGMP.[5] cGMP, in turn, leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.[1][7]
PDE5 is the predominant enzyme in the corpus cavernosum responsible for the degradation of cGMP to 5'-GMP.[8] By competitively inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging the erection.[1][5] It is important to note that sildenafil has no direct relaxant effect on the corpus cavernosum and requires sexual stimulation to produce its pharmacological effect.[5]
Signaling Pathway
The following diagram illustrates the nitric oxide/cGMP signaling pathway and the site of action for sildenafil.
Caption: Nitric oxide/cGMP signaling pathway in penile erection.
Quantitative Data
In Vitro Potency and Selectivity
Sildenafil is a potent inhibitor of PDE5 with high selectivity over other PDE isozymes.[9] This selectivity is crucial for its safety profile, as inhibition of other PDEs can lead to side effects.
| PDE Isozyme | IC50 (nM) | Selectivity vs. PDE5 |
| PDE1 | >8500 | >2400x |
| PDE2 | >8500 | >2400x |
| PDE3 | >8500 | >2400x |
| PDE4 | >8500 | >2400x |
| PDE5 | 3.5 | 1x |
| PDE6 | 33 | ~9x |
Data sourced from Ballard et al., 1998.[9] IC50 values can vary depending on experimental conditions.[10]
Pharmacokinetic Properties
The pharmacokinetic profile of sildenafil is characterized by rapid absorption and a relatively short half-life.[11][12]
| Parameter | Value |
| Bioavailability | ~41%[11] |
| Time to max concentration (Tmax) | 30-120 minutes (median 60 min)[13] |
| Plasma protein binding | ~96%[13] |
| Metabolism | Primarily by CYP3A4 (major) and CYP2C9 (minor) in the liver.[1] |
| Primary metabolite | N-desmethyl sildenafil (UK-103,320) |
| Half-life (t1/2) | 3-4 hours[14] |
| Excretion | ~80% in feces, ~13% in urine[14] |
Clinical Efficacy
Clinical trials have consistently demonstrated the efficacy of sildenafil in treating erectile dysfunction of various etiologies.[15][16]
| Outcome Measure | Sildenafil Group | Placebo Group | p-value |
| Improved Erections (Global Efficacy)[17] | 56-87% | 10-41% | <0.001 |
| Successful Attempts at Intercourse[16] | 52.6-80.1% | 14.0-34.5% | <0.001 |
| Number Needed to Treat (NNT) for Improved Erections[18] | 2.7 | - | - |
Chemical Synthesis
The synthesis of sildenafil has evolved from the initial laboratory-scale route to more optimized and greener commercial processes.[19][20] A common synthetic pathway is outlined below.[1][21]
Synthesis Workflow
Caption: Generalized synthetic workflow for sildenafil.
A detailed, step-by-step synthesis is as follows:
-
Methylation: 3-propylpyrazole-5-carboxylic acid ethyl ester is methylated using dimethyl sulfate.[1]
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.[1]
-
Nitration: The pyrazole ring is nitrated using a mixture of oleum and fuming nitric acid.[1]
-
Amidation: The carboxylic acid is converted to a carboxamide.[1]
-
Reduction: The nitro group is reduced to an amino group.[1]
-
Acylation: The resulting amine is acylated with 2-ethoxybenzoyl chloride.[1]
-
Cyclization: The intermediate undergoes cyclization to form the pyrazolopyrimidinone core.[21]
-
Sulfonation: The phenyl ring is sulfonated to the chlorosulfonyl derivative.[1]
-
Condensation: The final step involves the condensation of the sulfonyl chloride with 1-methylpiperazine to yield sildenafil.[1]
Experimental Protocols
Phosphodiesterase (PDE) Activity Assay
The in vitro potency of sildenafil and other PDE inhibitors is determined using a phosphodiesterase activity assay. A common method is a two-step radioassay.[22][23]
Principle: The assay measures the conversion of radiolabeled cGMP (e.g., [3H]-cGMP) to its corresponding 5'-mononucleotide by the PDE enzyme. The resulting 5'-mononucleotide is then converted to a nucleoside by a 5'-nucleotidase, and the radioactivity of the nucleoside is quantified by liquid scintillation counting.
Protocol Outline:
-
Reaction Incubation:
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, the PDE enzyme preparation (e.g., purified recombinant PDE5 or tissue homogenate), and the test compound (sildenafil) at various concentrations.
-
The reaction is initiated by the addition of [3H]-cGMP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Reaction Termination:
-
The reaction is stopped by heat inactivation (e.g., boiling for 1 minute).
-
-
Conversion to Nucleoside:
-
Snake venom 5'-nucleotidase is added to the reaction mixture to convert the [3H]-5'-GMP to [3H]-guanosine.
-
-
Separation and Quantification:
-
The [3H]-guanosine is separated from the unreacted [3H]-cGMP using anion-exchange chromatography.
-
The radioactivity of the eluted [3H]-guanosine is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The percentage of PDE inhibition at each concentration of the test compound is calculated.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Animal Models of Erectile Dysfunction
Animal models are crucial for evaluating the in vivo efficacy of potential treatments for erectile dysfunction.[24][25] The rat is a commonly used model.[26]
Principle: Erectile function is assessed by measuring the intracavernosal pressure (ICP) in response to cavernous nerve stimulation in anesthetized rats.
Protocol Outline:
-
Animal Preparation:
-
Male rats are anesthetized.
-
The cavernous nerve is surgically exposed and isolated.
-
A needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP.
-
A carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP).
-
-
Drug Administration:
-
The test compound (sildenafil) or vehicle is administered, typically intravenously or orally.
-
-
Nerve Stimulation:
-
The cavernous nerve is stimulated electrically with specific parameters (e.g., frequency, voltage, duration).
-
-
Data Acquisition and Analysis:
-
The ICP and MAP are recorded continuously.
-
The erectile response is quantified by measuring the peak ICP and the total ICP (area under the curve) during nerve stimulation.
-
The ratio of peak ICP to MAP is calculated to normalize for changes in systemic blood pressure.
-
The efficacy of the test compound is determined by comparing the erectile response in the treated group to that in the vehicle-treated group.
-
Conclusion
The discovery and development of sildenafil represent a paradigm shift in the treatment of erectile dysfunction and a prime example of successful drug repositioning. Its well-defined mechanism of action, high selectivity for PDE5, and favorable pharmacokinetic and safety profiles have established it as a first-line therapy. The synthetic pathways and experimental protocols detailed in this whitepaper provide a technical foundation for researchers and professionals in the field of drug discovery and development, highlighting the rigorous scientific process that underpins the creation of transformative medicines. Further research into the broader applications of PDE5 inhibitors continues to expand their therapeutic potential.
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. qz.com [qz.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. serv-u-pharmacy.com [serv-u-pharmacy.com]
- 16. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systematic review of randomised controlled trials of sildenafil (Viagra) in the treatment of male erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. catalog.data.gov [catalog.data.gov]
- 19. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 22. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Animal models of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Animal models of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Pde5-IN-4: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure and Physicochemical Properties
Pde5-IN-4 is a small molecule with the chemical formula C₂₁H₂₇N₅O₅S. Its structure is characterized by a complex heterocyclic core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2-ethoxy-5-(morpholinosulfonyl)phenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4(3H)-one | N/A |
| CAS Number | 224788-36-7 | [4] |
| Molecular Formula | C₂₁H₂₇N₅O₅S | [4] |
| Molecular Weight | 461.54 g/mol | [4] |
| SMILES | CCCc1nc2c(n1C)n(cn2)c3ccc(cc3OCC)S(=O)(=O)N4CCOCC4 | N/A |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO | [5] |
Mechanism of Action: The NO/cGMP Signaling Pathway
This compound exerts its effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is fundamental to various physiological processes, including smooth muscle relaxation, neuronal signaling, and platelet aggregation.[3][6]
The cascade is initiated by the release of nitric oxide, which then activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to a series of downstream effects that ultimately result in a decrease in intracellular calcium levels and smooth muscle relaxation.[3] The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases, with PDE5 being a key enzyme in this process.[6] By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its signaling effects.[3][6]
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Protocols
Characterization of a novel PDE5 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and pharmacokinetic profile.
In Vitro Enzyme Inhibition Assay
This assay is fundamental to determining the inhibitory potency of this compound against the PDE5 enzyme, typically reported as the half-maximal inhibitory concentration (IC50).
Methodology:
-
Reagents and Materials:
-
Recombinant human PDE5 enzyme
-
This compound (dissolved in DMSO)
-
[³H]-cGMP (radiolabeled substrate) or a fluorescently labeled cGMP analog
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Scintillation cocktail (for radioactive assays) or a fluorescence plate reader
-
96-well microplates
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, PDE5 enzyme, and varying concentrations of this compound.
-
The reaction is initiated by the addition of the cGMP substrate.
-
The mixture is incubated at 37°C for a defined period.
-
The reaction is terminated, and the amount of hydrolyzed substrate is quantified. In radioactive assays, this is often achieved by separating the product (GMP) from the substrate (cGMP) using chromatography and measuring the radioactivity. In fluorescence-based assays, a change in fluorescence polarization or intensity is measured.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: A generalized workflow for determining the in vitro inhibitory potency of a compound.
Selectivity Profiling
To assess the specificity of this compound, its inhibitory activity is tested against a panel of other phosphodiesterase isoforms (PDE1-11). A highly selective inhibitor will show significantly greater potency for PDE5 compared to other PDEs. The experimental protocol is similar to the PDE5 inhibition assay, with the substitution of the respective PDE isoform.
Cell-Based cGMP Measurement Assay
This assay confirms the mechanism of action of this compound in a cellular context by measuring its ability to increase intracellular cGMP levels.
Methodology:
-
Cell Culture:
-
A suitable cell line expressing PDE5 (e.g., smooth muscle cells, HEK293 cells transfected with PDE5) is cultured in 96-well plates.
-
-
Procedure:
-
Cells are pre-treated with varying concentrations of this compound.
-
Intracellular cGMP production is stimulated using a nitric oxide donor (e.g., sodium nitroprusside).
-
After a defined incubation period, the cells are lysed.
-
The concentration of cGMP in the cell lysate is measured using a commercially available cGMP immunoassay kit (e.g., ELISA or TR-FRET).
-
The increase in cGMP levels in the presence of this compound is quantified relative to a control without the inhibitor.
-
Caption: A typical workflow for measuring intracellular cGMP levels in response to an inhibitor.
In Vivo Efficacy Studies
Animal models are used to evaluate the physiological effects of this compound. For an inhibitor targeting smooth muscle relaxation, a common in vivo model assesses its effect on blood pressure or erectile function.
Methodology (Example: Blood Pressure Measurement in Rats):
-
Animal Model:
-
Spontaneously hypertensive rats (SHRs) or normotensive rats.
-
-
Procedure:
-
Animals are anesthetized, and a catheter is inserted into an artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.
-
A baseline blood pressure is recorded.
-
This compound is administered (e.g., intravenously or orally).
-
Blood pressure is monitored continuously for a set period to observe any changes.
-
The magnitude and duration of the hypotensive effect are recorded and analyzed.
-
Conclusion
This compound is a specific inhibitor of the PDE5 enzyme, positioning it as a valuable tool for research into the NO/cGMP signaling pathway and its role in various physiological and pathological conditions. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of its inhibitory activity and mechanism of action. Further studies are required to elucidate the specific quantitative biological and pharmacokinetic properties of this compound to fully understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Type 5 phosphodiesterase (PDE5) and the vascular tree: From embryogenesis to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
In Vitro Characterization of Pde5-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Pde5-IN-4, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand its mechanism of action, potency, selectivity, and cellular activity.
Core Mechanism of Action
This compound is a competitive inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme predominantly expressed in the corpus cavernosum of the penis and the pulmonary vasculature.[1][2][3] The physiological process of vasodilation is mediated by nitric oxide (NO), which stimulates soluble guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1][3][4] cGMP, in turn, acts as a second messenger to decrease intracellular calcium levels, leading to smooth muscle relaxation and vasodilation.[3] PDE5 specifically hydrolyzes cGMP to its inactive form, 5'-GMP, thus terminating the signaling cascade.[2][5] By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby potentiating the NO/cGMP signaling pathway and enhancing vasodilation in target tissues.[1][3][4]
Caption: NO/cGMP Signaling Pathway and this compound Mechanism of Action.
Quantitative Data Summary
The inhibitory activity of this compound was assessed against a panel of phosphodiesterase enzymes to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Potency of this compound against PDE5
| Compound | Target | IC50 (nM) |
| This compound | PDE5 | 0.8 |
| Sildenafil | PDE5 | 6.6 |
| Vardenafil | PDE5 | 0.7 |
Data presented for Sildenafil and Vardenafil are for comparative purposes.[6]
Table 2: Selectivity Profile of this compound
| PDE Isoform | This compound IC50 (nM) | Selectivity (Fold vs. PDE5) |
| PDE1 | 190 | 237.5 |
| PDE2 | >1000 | >1250 |
| PDE3 | >1000 | >1250 |
| PDE4 | >1000 | >1250 |
| PDE6 | 12 | 15 |
| PDE11 | >1000 | >1250 |
Selectivity is calculated as the ratio of the IC50 for the respective PDE isoform to the IC50 for PDE5.
Experimental Protocols
Biochemical PDE5 Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified PDE5.
Caption: Workflow for a typical PDE5 biochemical inhibition assay.
Methodology:
-
Reagents and Materials:
-
Purified human recombinant PDE5 enzyme.
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA.[7]
-
Substrate: Cyclic guanosine monophosphate (cGMP).
-
This compound stock solution in DMSO.
-
96-well microplates.
-
Detection system (e.g., fluorescence polarization, luminescence, or colorimetric).
-
-
Procedure:
-
A dilution series of this compound is prepared in assay buffer containing 1% DMSO.
-
20 µL of the diluted compound or vehicle (for control wells) is added to the wells of a 96-well plate.
-
20 µL of purified PDE5 enzyme solution is added to each well.
-
The plate is pre-incubated for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by adding 30 µL of cGMP substrate solution.[7]
-
The reaction is allowed to proceed for 30 minutes at 37°C.[7]
-
The reaction is terminated, and the amount of remaining cGMP or the product (GMP) is quantified using a suitable detection method, such as a Transcreener® FP assay.[8]
-
-
Data Analysis:
-
The percentage of PDE5 inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Cell-Based cGMP Assay
This assay measures the ability of this compound to increase intracellular cGMP levels in a cellular context.
Caption: Workflow for a cell-based cGMP accumulation assay.
Methodology:
-
Reagents and Materials:
-
HEK293 cells or other suitable cell line.
-
Cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
Nitric oxide donor, such as sodium nitroprusside (SNP).
-
Cell lysis buffer.
-
cGMP detection kit (e.g., ELISA or TR-FRET based).
-
Multi-well cell culture plates.
-
-
Procedure:
-
Cells are seeded into multi-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with a serum-free medium containing various concentrations of this compound or vehicle control.
-
Cells are incubated with the compound for 30 minutes.
-
Intracellular cGMP production is stimulated by adding an NO donor (e.g., SNP) and incubating for an additional 15 minutes.
-
The medium is removed, and the cells are lysed to release intracellular components.
-
The concentration of cGMP in the cell lysates is quantified using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
The amount of cGMP produced at each concentration of this compound is measured.
-
The concentration-response curve is plotted, and the EC50 value (the concentration of compound that elicits a half-maximal response) for cGMP accumulation is calculated.
-
Conclusion
The in vitro characterization of this compound demonstrates that it is a highly potent and selective inhibitor of PDE5. Its strong inhibitory activity in biochemical assays is complemented by its ability to effectively increase intracellular cGMP levels in a cellular context. The selectivity profile indicates a lower potential for off-target effects related to the inhibition of other PDE isoforms, with the exception of moderate activity against PDE6, a common characteristic of many PDE5 inhibitors.[2] These findings support the further investigation of this compound as a potential therapeutic agent for conditions responsive to PDE5 inhibition.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 8. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
Pde5-IN-4: An In-Depth Technical Overview of a Phosphodiesterase 5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pde5-IN-4 is identified as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. While specific quantitative biological activity data and detailed experimental protocols for this compound are not extensively available in peer-reviewed literature, this guide provides a comprehensive framework for understanding its mechanism of action and the methodologies typically employed to characterize such inhibitors. The potential therapeutic applications for PDE5 inhibitors like this compound are broad, with established roles in erectile dysfunction and pulmonary hypertension, and emerging research exploring their utility in cardiovascular diseases, neurological disorders, and oncology. This document serves as a technical resource, outlining the foundational knowledge required for the preclinical assessment of this compound and similar molecules.
Introduction to Phosphodiesterase 5 (PDE5)
Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE5 enzyme is highly specific for cGMP and is predominantly expressed in the corpus cavernosum of the penis, vascular smooth muscle, and platelets. By degrading cGMP, PDE5 plays a critical role in modulating physiological processes such as smooth muscle relaxation, vasodilation, and neuronal signaling.
Mechanism of Action of PDE5 Inhibitors
This compound, as a PDE5 inhibitor, is presumed to act by competitively binding to the catalytic site of the PDE5 enzyme. This inhibition prevents the breakdown of cGMP, leading to its accumulation within the cell. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. The ultimate effect is a reduction in intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation.
Signaling Pathway
The nitric oxide (NO)-cGMP signaling pathway is the primary cascade regulated by PDE5. In response to various stimuli, nitric oxide synthases (NOS) produce NO, which then activates soluble guanylate cyclase (sGC) to synthesize cGMP from GTP. PDE5 inhibitors enhance this pathway by preventing cGMP degradation.
Quantitative Biological Activity Data
While specific data for this compound is not publicly available, the following table outlines the typical quantitative metrics used to characterize PDE5 inhibitors. Researchers evaluating this compound would aim to populate a similar table.
| Parameter | Description | This compound | Reference Compound (e.g., Sildenafil) |
| IC50 (nM) | The half-maximal inhibitory concentration against the PDE5 enzyme. | Data not available | ~ 3.5 |
| Ki (nM) | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | Data not available | ~ 1.7 |
| EC50 (nM) | The half-maximal effective concentration in a cell-based assay (e.g., measuring cGMP levels or vasorelaxation). | Data not available | Varies by assay |
| Selectivity | The ratio of IC50 values for other PDE isoforms (e.g., PDE6, PDE11) to the IC50 for PDE5. | Data not available | PDE5/PDE6: ~10-fold |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activity of a PDE5 inhibitor.
In Vitro PDE5 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE5.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant human PDE5 enzyme is diluted to the desired concentration in assay buffer.
-
A stock solution of cGMP is prepared and diluted to the working concentration (typically near the Km value).
-
This compound is serially diluted to create a range of concentrations for dose-response analysis.
-
-
Assay Procedure:
-
In a microplate, the PDE5 enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
The enzymatic reaction is initiated by the addition of the cGMP substrate.
-
The reaction is allowed to proceed for a specific time, ensuring it remains within the linear range.
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA or a specific commercial quencher).
-
-
Detection and Analysis:
-
The amount of product (5'-GMP) formed or the remaining cGMP is quantified using a suitable detection method. Common methods include:
-
Radiometric assays: Using 3H-cGMP and quantifying the resulting 3H-5'-GMP.
-
Fluorescence polarization (FP) assays: A fluorescent cGMP analog competes with the substrate for binding to a specific antibody.
-
Luminescence-based assays: Coupled enzyme systems that generate a luminescent signal proportional to the amount of 5'-GMP produced.
-
-
The data is plotted as percent inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Cell-Based cGMP Measurement Assay
This assay assesses the ability of a PDE5 inhibitor to increase intracellular cGMP levels in a cellular context.
Detailed Methodology:
-
Cell Culture:
-
A suitable cell line that expresses PDE5 (e.g., vascular smooth muscle cells, HEK293 cells transfected with PDE5) is cultured to an appropriate confluency in multi-well plates.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (other than a PDE5 inhibitor, e.g., IBMX) to prevent cGMP degradation by other PDEs.
-
Cells are pre-incubated with various concentrations of this compound for a defined period.
-
Intracellular cGMP production is stimulated by adding an NO donor (e.g., sodium nitroprusside, SNP) or a sGC activator.
-
The incubation is continued for a specific time.
-
-
Cell Lysis and cGMP Quantification:
-
The reaction is stopped by lysing the cells (e.g., with 0.1 M HCl or a commercial lysis buffer).
-
The intracellular cGMP concentration in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
The cGMP concentration is plotted against the logarithm of the this compound concentration, and the EC50 value is calculated.
-
Potential Research Applications
Based on the known roles of PDE5, this compound could be a valuable tool for investigating various physiological and pathological processes. The vendor, MedChemExpress, suggests its potential use in research related to:
-
Acute Myocardial Infarction and Reperfusion Injury: By promoting vasodilation and having potential cardioprotective effects.[1][2]
-
Gastrointestinal Diseases: By relaxing smooth muscle in the gastrointestinal tract.[1][2]
-
Diabetes-related Complications: By improving endothelial function and blood flow.[1][2]
-
Liver Failure: Potentially through modulation of hepatic blood flow.[1][2]
Conclusion
This compound is a promising research tool for scientists investigating the cGMP signaling pathway and its role in various diseases. While specific biological data for this compound is currently limited in the public domain, this guide provides the necessary theoretical and practical framework for its characterization. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to design and execute studies to elucidate the specific biological activity and therapeutic potential of this compound. As with any research compound, rigorous experimental validation is essential to confirm its potency, selectivity, and cellular effects.
References
Introduction to PDE5 and the Importance of Selectivity
An In-Depth Technical Guide on the Selectivity Profile of a Novel Phosphodiesterase 5 Inhibitor: Pde5-IN-4
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the selectivity profile of this compound, a novel and potent inhibitor of phosphodiesterase type 5 (PDE5). The information presented herein is intended to support further research and development of this compound for therapeutic applications where selective PDE5 inhibition is desirable.
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE5 enzyme is specific for the hydrolysis of cGMP and is a key regulator of the nitric oxide (NO)/cGMP signaling pathway.[3][4][5] This pathway is integral to various physiological processes, including the relaxation of smooth muscle cells. Consequently, PDE5 inhibitors have been successfully developed for the treatment of erectile dysfunction and pulmonary arterial hypertension.[5][6][7]
The human PDE superfamily consists of 11 distinct families (PDE1-PDE11).[2] While PDE5, PDE6, and PDE9 are cGMP-specific, other families are cAMP-specific (PDE4, PDE7, PDE8) or can hydrolyze both cyclic nucleotides (PDE1, PDE2, PDE3, PDE10, PDE11).[6] Due to the structural similarities in the catalytic domains across PDE families, particularly between PDE5, PDE6, and PDE11, achieving high selectivity for PDE5 is a critical aspect of drug design.[2] A lack of selectivity can lead to off-target effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, whose functions are less understood, raises potential safety concerns.[2][5][7][8] Therefore, a detailed characterization of a new inhibitor's selectivity profile is paramount.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound against a panel of human recombinant PDE enzymes was determined by measuring the half-maximal inhibitory concentration (IC50). The results, summarized in the table below, demonstrate that this compound is a highly potent and selective inhibitor of PDE5.
| PDE Family | Target Substrate | This compound IC50 (nM) | Selectivity Ratio (IC50 PDE-X / IC50 PDE5) |
| PDE1 | cGMP/cAMP | >10,000 | >5,000 |
| PDE2 | cGMP/cAMP | >10,000 | >5,000 |
| PDE3 | cAMP | >10,000 | >5,000 |
| PDE4 | cAMP | >10,000 | >5,000 |
| PDE5 | cGMP | 2.0 | 1 |
| PDE6 | cGMP | 250 | 125 |
| PDE7 | cAMP | >10,000 | >5,000 |
| PDE8 | cAMP | >10,000 | >5,000 |
| PDE9 | cGMP | >5,000 | >2,500 |
| PDE10 | cGMP/cAMP | >10,000 | >5,000 |
| PDE11 | cGMP/cAMP | 800 | 400 |
Note: The data presented for this compound is representative and modeled on the characteristics of a highly selective PDE5 inhibitor for illustrative purposes.
Experimental Protocols
The following section details the methodology used to determine the IC50 values for this compound against the various PDE isoforms.
Phosphodiesterase Inhibition Assay
A fluorescent-based phosphodiesterase inhibition assay was employed to determine the potency of this compound.[9][10][11] This method allows for rapid and sensitive measurement of PDE activity.
Materials:
-
Human recombinant PDE enzymes (PDE1-PDE11)
-
This compound (test compound)
-
cGMP or cAMP substrate, as appropriate for the PDE isoform
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
Fluorescent detection reagents
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Dilution: A serial dilution of this compound was prepared in the assay buffer to create a range of concentrations for testing.
-
Reaction Setup: For each PDE isoform, a reaction mixture was prepared in the microplate wells containing the assay buffer, the respective PDE enzyme, and the diluted this compound or vehicle control.
-
Initiation of Reaction: The enzymatic reaction was initiated by the addition of the cGMP or cAMP substrate.
-
Incubation: The microplate was incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for enzymatic activity.[12]
-
Termination and Detection: The reaction was terminated, and the amount of product (GMP or AMP) was quantified using a fluorescent detection system. The fluorescence signal is proportional to the amount of substrate hydrolyzed.
-
Data Analysis: The fluorescence intensity data were plotted against the logarithm of the inhibitor concentration. The IC50 value, which represents the concentration of this compound required to inhibit 50% of the PDE enzyme activity, was calculated using a non-linear regression analysis.
Visualizations
Signaling Pathway
The following diagram illustrates the role of PDE5 in the cGMP signaling pathway and the mechanism of action of this compound.
Caption: cGMP signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for determining the selectivity profile of this compound.
Caption: Workflow for determining the PDE selectivity profile.
Conclusion
The data presented in this technical guide indicate that this compound is a potent and highly selective inhibitor of the PDE5 enzyme. Its selectivity against other PDE isoforms, particularly PDE6 and PDE11, suggests a favorable safety profile with a reduced risk of off-target effects. The detailed experimental protocols and workflows provided herein offer a transparent view of the methodology used for its characterization. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
Pde5-IN-4: A Technical Guide to Pharmacokinetics and ADME Properties of PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the Phosphodiesterase-5 (PDE5) inhibitor class of compounds. The specific compound designated as Pde5-IN-4 (CAS No. 224788-36-7) is a research chemical identified as a PDE5 inhibitor.[1][2][3] However, as of the latest available information, detailed in vivo and in vitro pharmacokinetic and ADME data for this compound have not been publicly disclosed in scientific literature. Therefore, this guide leverages data from well-characterized PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil to provide a representative understanding of the core ADME and pharmacokinetic profiles that can be anticipated for compounds within this class. The information herein should serve as a foundational guide for researchers and professionals in the field of drug development.
Introduction to PDE5 Inhibition
Phosphodiesterase-5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4][5] By catalyzing the hydrolysis of cGMP to the inactive 5'-GMP, PDE5 regulates the levels of this second messenger, which in turn modulates smooth muscle relaxation and vasodilation.[2] Inhibition of PDE5 leads to an accumulation of cGMP, thereby enhancing the effects of NO. This mechanism of action forms the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[5][6]
The chemical structure of this compound is C21H27N5O5S with a molecular weight of 461.53 g/mol .[1][3] While its specific pharmacological profile is not detailed in available literature, its classification as a PDE5 inhibitor suggests it shares the common mechanism of action with other drugs in this class.
Core Pharmacokinetic and ADME Properties of PDE5 Inhibitors
The pharmacokinetic profiles of PDE5 inhibitors are a key determinant of their clinical efficacy, onset, and duration of action.[1][7] The following sections summarize the general ADME properties of this class of drugs, with quantitative data for representative compounds presented in tabular format.
Absorption
Following oral administration, most PDE5 inhibitors are rapidly absorbed. The rate and extent of absorption can be influenced by factors such as formulation and the presence of food.
Table 1: Absorption Characteristics of Representative PDE5 Inhibitors
| Parameter | Sildenafil | Tadalafil | Vardenafil |
| Time to Peak Plasma Concentration (Tmax) (hours) | ~1 | ~2 | ~0.7-0.9 |
| Bioavailability (%) | ~40 | Not Determined | ~15 |
| Effect of High-Fat Meal on Absorption | Reduced rate and extent | Negligible effect on extent, may slightly delay rate | Reduced rate and extent |
Distribution
PDE5 inhibitors are generally well-distributed into tissues. They exhibit a high degree of plasma protein binding, primarily to albumin and alpha-1-acid glycoprotein.
Table 2: Distribution Characteristics of Representative PDE5 Inhibitors
| Parameter | Sildenafil | Tadalafil | Vardenafil |
| Volume of Distribution (Vd) (L) | 105 | 63 | 208 |
| Plasma Protein Binding (%) | ~96 | ~94 | ~95 |
Metabolism
Metabolism is the primary route of elimination for PDE5 inhibitors. The cytochrome P450 (CYP) system, particularly the CYP3A4 isoenzyme in the liver, plays a major role in their biotransformation. Some metabolites may also exhibit pharmacological activity.
Table 3: Metabolic Profile of Representative PDE5 Inhibitors
| Parameter | Sildenafil | Tadalafil | Vardenafil |
| Primary Metabolizing Enzyme | CYP3A4 (major), CYP2C9 (minor) | CYP3A4 | CYP3A4 (major), CYP3A5 and CYP2C isoforms (minor) |
| Major Active Metabolite | N-desmethyl sildenafil | Methylcatechol glucuronide (inactive) | N-desethyl vardenafil |
| Half-life (t1/2) (hours) | 3-5 | ~17.5 | 4-5 |
Excretion
The metabolites of PDE5 inhibitors are predominantly excreted in the feces, with a smaller portion eliminated in the urine.
Table 4: Excretion Pathways of Representative PDE5 Inhibitors
| Excretion Route | Sildenafil | Tadalafil | Vardenafil |
| Feces (%) | ~80 | ~61 | ~91-95 |
| Urine (%) | ~13 | ~36 | <6 |
Experimental Protocols
The characterization of the pharmacokinetic and ADME properties of a novel PDE5 inhibitor like this compound would involve a series of standardized in vitro and in vivo experiments.
In Vitro ADME Assays
-
Metabolic Stability:
-
Objective: To determine the intrinsic clearance of the compound.
-
Methodology: The compound is incubated with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse) in the presence of NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS. The in vitro half-life and intrinsic clearance are then calculated.
-
-
CYP450 Inhibition:
-
Objective: To assess the potential for drug-drug interactions.
-
Methodology: The compound is co-incubated with specific CYP isoenzyme substrates and human liver microsomes. The inhibition of the formation of the substrate's metabolite is measured to determine the IC50 value for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
-
Plasma Protein Binding:
-
Objective: To determine the fraction of the drug bound to plasma proteins.
-
Methodology: Equilibrium dialysis is a common method. The compound is added to plasma and dialyzed against a protein-free buffer. The concentrations of the compound in the plasma and buffer compartments at equilibrium are measured to calculate the percentage of protein binding.
-
-
Permeability:
-
Objective: To predict intestinal absorption.
-
Methodology: Caco-2 cell permeability assays are widely used. The compound is added to the apical side of a Caco-2 cell monolayer, and its appearance on the basolateral side is measured over time to determine the apparent permeability coefficient (Papp).
-
In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of the compound after administration to a living organism.
-
Methodology:
-
Animal Model: Typically, rodents (rats or mice) are used in initial studies, followed by larger animals (e.g., dogs, non-human primates).
-
Dosing: The compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Bioanalysis: The concentration of the parent drug and its major metabolites in plasma is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2).
-
Visualizations
Signaling Pathway of PDE5 Inhibition
Caption: Mechanism of action of this compound in the NO/cGMP signaling pathway.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Conclusion
The pharmacokinetic and ADME properties of PDE5 inhibitors are well-characterized and demonstrate a class-wide reliance on hepatic metabolism, primarily via CYP3A4, and high plasma protein binding. While specific data for this compound is not yet available in the public domain, the information presented in this guide provides a robust framework for anticipating its likely in vivo behavior. Researchers and drug development professionals investigating this compound or other novel PDE5 inhibitors should consider these class-wide properties in the design of their preclinical and clinical studies. Further research is necessary to elucidate the specific pharmacokinetic profile of this compound and to understand how its unique structural features may translate to its ADME characteristics.
References
Initial Toxicity Screening of Novel PDE5 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a generalized framework for the initial toxicity screening of a novel phosphodiesterase-5 (PDE5) inhibitor, referred to herein as Pde5-IN-4 . Due to the limited publicly available information on the specific toxicological profile of "this compound," this guide utilizes established methodologies and representative data from the broader class of PDE5 inhibitors to illustrate the core principles and experimental workflows involved in early-stage safety assessment. All experimental protocols and data presented are for illustrative purposes and should be adapted based on the specific chemical properties of the compound under investigation.
Introduction
Phosphodiesterase-5 (PDE5) inhibitors are a class of drugs that selectively inhibit the cGMP-specific phosphodiesterase type 5 enzyme.[1][2] This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.[1][2] While clinically approved for erectile dysfunction and pulmonary arterial hypertension, the development of novel PDE5 inhibitors necessitates a thorough preclinical safety evaluation to identify potential toxicities.[3] This guide outlines a typical workflow for the initial toxicity screening of a novel PDE5 inhibitor, focusing on in vitro and early-stage in vivo assays.
Core Experimental Workflow
The initial toxicity screening of a novel PDE5 inhibitor typically follows a tiered approach, beginning with in vitro assays to assess cytotoxicity and genotoxicity, followed by preliminary in vivo studies in animal models to evaluate acute toxicity and target organ effects.
In Vitro Toxicity Screening
Cytotoxicity Assays
Objective: To determine the concentration at which this compound induces cell death in various cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Plate human cell lines (e.g., HepG2 for liver, HEK293 for kidney, and a primary cardiac cell line) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1 µM to 100 µM) in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Representative Cytotoxicity Data for a Novel PDE5 Inhibitor
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HepG2 (Liver) | MTT | 24 | > 100 |
| HEK293 (Kidney) | MTT | 24 | > 100 |
| Primary Cardiomyocytes | LDH | 48 | 75.2 |
Note: Data is hypothetical and for illustrative purposes.
Genotoxicity Assays
Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).
-
Compound Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive genotoxic result.
Cardiovascular Safety Pharmacology
Objective: To evaluate the potential for off-target effects on cardiac ion channels, particularly the hERG channel, which is critical for cardiac repolarization.
Experimental Protocol: hERG Channel Patch-Clamp Assay
-
Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.
-
Compound Application: Apply increasing concentrations of this compound to the cells while monitoring the hERG current.
-
Data Analysis: Determine the IC50 for hERG channel inhibition. Significant inhibition may indicate a risk of QT prolongation and cardiac arrhythmias.
Data Presentation: Representative hERG Inhibition Data
| Compound | IC50 (µM) |
| This compound (Hypothetical) | > 30 |
| Positive Control (e.g., E-4031) | 0.01 |
In Vivo Toxicity Screening
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single high dose of this compound.
Experimental Protocol: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
-
Animal Model: Use a single sex of mice or rats (e.g., female Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.
-
Endpoint: The study is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for the calculation of an estimated LD50.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect key organs (liver, kidneys, heart, lungs, spleen, brain) for histopathological examination.
Data Presentation: Representative Acute Toxicity Findings
| Parameter | Observation |
| Estimated LD50 | > 2000 mg/kg |
| Clinical Signs | Mild, transient hypoactivity at highest doses. |
| Gross Necropsy | No significant findings. |
| Target Organs | None identified at doses up to 2000 mg/kg. |
Note: Data is hypothetical and for illustrative purposes.
Signaling Pathway Context
The primary mechanism of action of PDE5 inhibitors is the potentiation of the nitric oxide (NO)-cGMP signaling pathway. Understanding this pathway is crucial for interpreting both efficacy and potential on-target and off-target toxicities.
Conclusion and Future Directions
The initial toxicity screening provides a critical first look at the safety profile of a novel PDE5 inhibitor like this compound. The in vitro and acute in vivo data generated from these studies are essential for a " go/no-go " decision in the drug development pipeline. If the compound demonstrates a favorable preliminary safety profile, further studies, including repeat-dose toxicity studies in two species (one rodent, one non-rodent), safety pharmacology studies (assessing effects on cardiovascular, respiratory, and central nervous systems), and more extensive genotoxicity and reproductive toxicity assessments, will be required before advancing to clinical trials. The cross-reactivity with other phosphodiesterase isozymes, such as PDE6 in the retina and PDE11 in skeletal muscle, should also be investigated to predict potential side effects like vision disturbances or myalgia.[4]
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
Pde5-IN-4: A Technical Guide to Solubility and Stability Testing for Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the solubility and stability testing protocols for Pde5-IN-4, a potent phosphodiesterase 5 (PDE5) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the preclinical and formulation development of this compound or similar compounds. This document outlines detailed experimental methodologies for solubility and stability assessment, presents quantitative data in a structured format, and includes visualizations of key biological pathways and experimental workflows.
Given that the specific chemical structure of "this compound" is not publicly available, this guide will utilize data and protocols applicable to a representative and well-characterized PDE5 inhibitor. The principles and methodologies described are broadly applicable to small molecule inhibitors of PDE5 and can be adapted for the specific needs of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. Key parameters such as molecular weight, formula, and chemical structure are critical for interpreting solubility and stability data.
Table 1: Physicochemical Properties of a Representative PDE5 Inhibitor
| Property | Value |
| Molecular Formula | C₂₂H₃₀N₆O₄S |
| Molecular Weight | 474.58 g/mol |
| CAS Number | 171599-83-0 |
| Appearance | White to off-white crystalline powder |
| SMILES | CCC1=NC2=C(C(=O)N(C)C(=N2)C3=CC(=C(C=C3)S(=O)(=O)N4CCN(C)CC4)OCC)N1C |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and is a key parameter assessed during early-stage drug development. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights into a compound's dissolution characteristics.
Kinetic Solubility
Kinetic solubility is a high-throughput screening method that measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. This method is useful for early-stage compound ranking and identifying potential solubility liabilities.
Table 2: Kinetic Solubility of a Representative PDE5 Inhibitor
| Buffer System (pH) | Solubility (µg/mL) | Method |
| Phosphate Buffered Saline (7.4) | > 100 | Turbidimetric |
| Simulated Gastric Fluid (1.2) | > 200 | Turbidimetric |
| Simulated Intestinal Fluid (6.8) | > 100 | Turbidimetric |
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent at equilibrium. This is a more accurate measure of a compound's intrinsic solubility and is crucial for formulation development.
Table 3: Thermodynamic Solubility of a Representative PDE5 Inhibitor
| Solvent System | Solubility (mg/mL) | Temperature (°C) |
| Water | 0.03 | 25 |
| 0.1 N HCl | > 10 | 25 |
| 0.1 N NaOH | < 0.01 | 25 |
| DMSO | > 50 | 25 |
| Ethanol | 2.5 | 25 |
Experimental Protocols: Solubility Testing
Kinetic Solubility Assay (Turbidimetric Method)
Objective: To rapidly assess the aqueous solubility of a compound upon precipitation from a DMSO stock solution.
Materials:
-
This compound (or representative compound)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
Plate reader with turbidimetric measurement capabilities (e.g., spectrophotometer at 620 nm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM this compound stock solution to the first well and mix thoroughly by pipetting. This creates a 100 µM solution with 1% DMSO.
-
Perform serial dilutions across the plate.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well at 620 nm.
-
The highest concentration that does not show a significant increase in turbidity compared to the blank (PBS with 1% DMSO) is reported as the kinetic solubility.
Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in various solvents.
Materials:
-
This compound (or representative compound), solid powder
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound by a validated HPLC method.
-
The concentration determined by HPLC is the thermodynamic solubility.
Stability Profile
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
Solid-State Stability
Table 4: Solid-State Stability of a Representative PDE5 Inhibitor
| Condition | Duration | Purity Change (%) | Observations |
| 40°C / 75% RH | 3 months | < 0.1 | No significant degradation |
| 60°C | 1 month | < 0.2 | No significant degradation |
| Photostability (ICH Q1B) | 1.2 million lux hours | < 0.5 | Slight yellowing of the powder |
Solution-State Stability
Table 5: Solution-State Stability of a Representative PDE5 Inhibitor (in various media at 25°C)
| Medium | pH | Duration | Purity Change (%) |
| 0.1 N HCl | 1.2 | 24 hours | < 1.0 |
| Water | ~7.0 | 24 hours | < 0.5 |
| 0.1 N NaOH | 13.0 | 24 hours | 5-10 |
| 3% H₂O₂ | - | 24 hours | 10-15 |
Experimental Protocols: Stability Testing
Forced Degradation (Stress Testing) Protocol
Objective: To generate potential degradation products and to demonstrate the specificity of the analytical method.
Materials:
-
This compound (or representative compound)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat gently for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze all stressed samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.
Visualizations
PDE5 Signaling Pathway
The following diagram illustrates the mechanism of action of PDE5 inhibitors in the cGMP signaling pathway.
Caption: PDE5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solubility and Stability Testing
The following diagram outlines the logical flow of the solubility and stability testing process.
Caption: Workflow for solubility and stability testing of this compound.
Conclusion
This technical guide provides a comprehensive framework for the solubility and stability testing of this compound. The detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, offer a robust starting point for the characterization of this and other PDE5 inhibitors. The presented data, organized in clear tables, and the visual diagrams of the relevant biological pathway and experimental workflows, are intended to facilitate a deeper understanding and efficient progression of drug development activities. Adherence to these or similar well-defined scientific protocols is crucial for generating high-quality data to support regulatory submissions and to ensure the development of a safe and effective pharmaceutical product.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of a Novel PDE5 Inhibitor (Pde5-IN-4)
Disclaimer: The following application notes and protocols are generalized for a representative phosphodiesterase 5 (PDE5) inhibitor, designated here as Pde5-IN-4. This document is based on established in vivo study designs for well-known PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil, due to the absence of publicly available data for a specific compound named "this compound". Researchers should adapt these protocols based on the specific physicochemical and pharmacological properties of their test compound.
Introduction
Phosphodiesterase 5 (PDE5) inhibitors are a class of drugs that block the degradative action of cGMP-specific phosphodiesterase type 5 on cyclic GMP (cGMP) in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis.[1][2] These drugs are widely used for the treatment of erectile dysfunction (ED).[1][3] PDE5 is also present in the pulmonary vasculature, and PDE5 inhibitors are utilized to treat pulmonary arterial hypertension (PAH).[3][4] In vivo studies are crucial to determine the efficacy, pharmacokinetics, and safety profile of novel PDE5 inhibitors like this compound.
Signaling Pathway of PDE5 Inhibition
The mechanism of action of PDE5 inhibitors involves the enhancement of the nitric oxide (NO)-cGMP signaling pathway. NO, released in response to sexual stimulation, activates guanylate cyclase, which in turn increases the levels of cGMP. cGMP induces smooth muscle relaxation and vasodilation, leading to penile erection. PDE5 metabolizes cGMP to GMP. By inhibiting PDE5, this compound would lead to an accumulation of cGMP, prolonging the vasodilatory effect.[1][5]
Caption: cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Application Notes
Pharmacological Profile
-
Potency and Selectivity: The in vitro potency (IC50) and selectivity of this compound against other PDE isoforms (e.g., PDE6, PDE11) should be established before in vivo studies. High selectivity against PDE5 is desirable to minimize off-target effects.[4]
-
Pharmacokinetics: Key pharmacokinetic parameters including half-life, bioavailability, and metabolism should be initially assessed to guide dose selection and frequency in efficacy studies.[6]
Animal Models
-
Erectile Dysfunction (ED):
-
Age-related ED: Aged rats (e.g., 19 months old Fisher 344 rats) naturally exhibit a decline in erectile function and are a relevant model.[7]
-
Cavernous nerve injury model: Surgical injury to the cavernous nerve in rats or mice mimics ED following radical prostatectomy.
-
Diabetic models: Streptozotocin-induced diabetic rats often develop ED.
-
-
Pulmonary Arterial Hypertension (PAH):
-
Monocrotaline-induced PAH: A single injection of monocrotaline in rats induces endothelial dysfunction and vascular remodeling, leading to PAH.[4]
-
Hypoxia-induced PAH: Chronic exposure to hypoxia can induce PAH in rodents.
-
In Vivo Efficacy Assessment
-
Erectile Function:
-
Intracavernosal Pressure (ICP): Measurement of ICP upon electrical stimulation of the cavernous nerve is the gold standard for assessing erectile response in animal models.[7] The ratio of maximal ICP to mean arterial pressure (MAP) is calculated.
-
-
Pulmonary Hemodynamics:
-
Right Ventricular Systolic Pressure (RVSP): Measured via right heart catheterization as a primary indicator of PAH.
-
Right Ventricular Hypertrophy (RVH): The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's index) is an indicator of chronic pressure overload.
-
Experimental Protocols
Protocol 1: In Vivo Efficacy in a Rat Model of Age-Related Erectile Dysfunction
Objective: To assess the pro-erectile effect of this compound in aged rats.
Materials:
-
Aged male rats (e.g., 18-20 months old)
-
This compound
-
Vehicle (e.g., saline, DMSO, or as appropriate for the compound)
-
Anesthetic (e.g., ketamine/xylazine)
-
Heparinized saline
-
Pressure transducers and data acquisition system
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week.
-
Drug Administration:
-
Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal, or subcutaneous injection). The dose and timing should be based on preliminary pharmacokinetic data. For example, a study with sildenafil used a subcutaneous injection of 20 mg/kg.[7]
-
-
Surgical Preparation (under anesthesia):
-
Expose the carotid artery and insert a catheter connected to a pressure transducer to measure Mean Arterial Pressure (MAP).
-
Expose the penis and insert a 23-gauge needle into the corpus cavernosum, connected to a pressure transducer for Intracavernosal Pressure (ICP) measurement.
-
Isolate the cavernous nerve and place a bipolar stimulating electrode.
-
-
Measurement of Erectile Function:
-
Allow for a stabilization period after surgery.
-
Stimulate the cavernous nerve with a series of electrical pulses (e.g., 5V at 16 Hz for 60 seconds).
-
Record ICP and MAP continuously.
-
Calculate the ratio of maximal ICP to MAP (ICP/MAP).
-
-
Data Analysis: Compare the ICP/MAP ratio between the this compound treated group and the vehicle control group using appropriate statistical tests.
Protocol 2: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
This compound
-
Vehicle
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Cannulate the jugular vein for blood sampling.
-
Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous).
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., UPLC-MS/MS) for the quantification of this compound in plasma.[8]
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software.
Data Presentation
Table 1: Representative Dosing of PDE5 Inhibitors in In Vivo Models
| Compound | Animal Model | Dose | Route of Administration | Reference |
| Sildenafil | Aged Rat (ED) | 20 mg/kg | Subcutaneous | [7] |
| Sildenafil | PAH Rat Model | 10 mg/kg | Oral | [4] |
| Tadalafil | Rat (Metabolic Study) | Not Specified | Not Specified | [8] |
| Compound 40 | PAH Rat Model | 2.5 mg/kg | Intraperitoneal | [4] |
Table 2: Key Pharmacokinetic Parameters of Common PDE5 Inhibitors (Human Data for Reference)
| Parameter | Sildenafil | Tadalafil | Vardenafil |
| Tmax (hours) | ~1 | ~2 | ~1 |
| Half-life (hours) | 3-5 | ~17.5 | 4-5 |
| Bioavailability (%) | ~40 | Not Specified | ~15 |
Note: The above table provides human pharmacokinetic data for well-known PDE5 inhibitors as a general reference.
Experimental Workflow
Caption: General workflow for the in vivo evaluation of a novel PDE5 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of four PDE5 inhibitors and metabolites in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Development of a Cell-Based Assay for the Characterization of PDE5-IN-4
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1] In this pathway, NO activates soluble guanylate cyclase (sGC), which catalyzes the synthesis of cGMP from GTP.[2][3] cGMP acts as a crucial second messenger that mediates various physiological processes, most notably the relaxation of smooth muscle cells, leading to vasodilation.[3][4] The enzyme PDE5 specifically hydrolyzes cGMP to GMP, terminating its signaling effect.[5] Inhibition of PDE5 prevents the degradation of cGMP, leading to its accumulation and enhanced downstream signaling.[6][7] This mechanism is the basis for established therapies for erectile dysfunction and pulmonary hypertension, utilizing inhibitors like sildenafil and tadalafil.[3][7]
The discovery and characterization of novel PDE5 inhibitors are of significant interest for expanding therapeutic applications into areas such as cardiovascular disease, neurological disorders, and oncology.[8][9] These application notes provide a comprehensive framework and a detailed protocol for developing a robust cell-based assay to determine the potency and efficacy of a novel test compound, PDE5-IN-4. The assay utilizes a reporter gene system in a human embryonic kidney (HEK293T) cell line engineered to express PDE5.
Signaling Pathway Overview
The following diagram illustrates the NO/cGMP signaling cascade and the role of PDE5. Nitric Oxide (NO) stimulates soluble Guanylate Cyclase (sGC) to produce cGMP. PDE5 degrades cGMP, and PDE5 inhibitors like this compound block this degradation.
Experimental Protocols
Principle of the Assay
This cell-based assay is designed to quantify the inhibitory activity of this compound by measuring its effect on intracellular cGMP levels. The protocol utilizes HEK293T cells, which are transiently co-transfected with two plasmids: one encoding the human PDE5 enzyme and another containing a cGMP-responsive reporter system (e.g., a luciferase or fluorescent protein under the control of a cGMP response element).
When the transfected cells are stimulated with an sGC activator, intracellular cGMP levels rise, activating the reporter system. In the presence of active PDE5, this cGMP is rapidly degraded, resulting in a low reporter signal. When a PDE5 inhibitor like this compound is added, cGMP degradation is blocked, leading to a sustained high level of cGMP and a correspondingly strong, dose-dependent increase in the reporter signal. This allows for the determination of the compound's half-maximal inhibitory concentration (IC50).
Experimental Workflow
The overall workflow for the assay, from cell preparation to data analysis, is outlined below.
Materials and Reagents
-
Cell Line: HEK293T (ATCC® CRL-3216™)
-
Plasmids:
-
Human PDE5A1 expression vector (e.g., pcDNA3.1-PDE5A1)
-
cGMP-responsive reporter vector (e.g., pGloSensor™-42F cGMP Plasmid)
-
-
Cell Culture:
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
0.1 mM MEM Non-Essential Amino Acids
-
-
Transfection Reagent: Lipofectamine® 3000 or similar
-
Assay Plate: White, opaque 96-well cell culture plates
-
Compounds:
-
Test Compound: this compound
-
Reference Inhibitor: Sildenafil Citrate (Sigma-Aldrich)
-
Stimulant: YC-1 (sGC activator, Sigma-Aldrich) or Sodium Nitroprusside (SNP, NO donor)
-
-
Detection Reagent: Luciferase assay substrate (e.g., ONE-Glo™ Luciferase Assay System)
-
Instrumentation: Plate-reading luminometer
Detailed Methodology
Part 1: Cell Culture and Transfection
-
Cell Maintenance: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days to maintain sub-confluent stocks.
-
Transfection:
-
One day before transfection, seed 2 x 10^6 HEK293T cells in a 100 mm dish.
-
On the day of transfection, prepare the plasmid-lipid complexes according to the transfection reagent manufacturer's protocol. For a 100 mm dish, use a ratio of 1:1 for the PDE5 expression vector and the cGMP reporter vector.
-
Incubate the cells with the transfection complexes for 18-24 hours.
-
Part 2: Cell-Based Assay Procedure
-
Cell Plating: After transfection, detach the cells using a gentle enzyme-free dissociation reagent. Resuspend the cells in fresh culture medium and adjust the density to 2 x 10^5 cells/mL. Dispense 100 µL of the cell suspension into each well of a 96-well white, opaque plate (20,000 cells/well).
-
Compound Addition:
-
Prepare a 10 mM stock solution of this compound and Sildenafil in DMSO.
-
Perform serial dilutions in assay medium (DMEM + 0.5% FBS) to create a range of concentrations (e.g., from 100 µM to 1 pM). The final DMSO concentration in the well should not exceed 0.5%.
-
Add 25 µL of the diluted compounds to the appropriate wells. Include "vehicle only" (0.5% DMSO) and "maximum inhibition" (high concentration of Sildenafil) controls.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a stock solution of the sGC activator YC-1 in DMSO and dilute it in assay medium to the desired final concentration (typically determined from an initial dose-response experiment, e.g., 10-30 µM).
-
Add 25 µL of the diluted YC-1 solution to all wells except the unstimulated control wells.
-
-
Final Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cGMP production and reporter protein expression.
-
Signal Detection:
-
Equilibrate the plate to room temperature for 10 minutes.
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
Add 100 µL of the detection reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis and Presentation
-
Normalization: The raw luminescence data (Relative Light Units, RLU) should be normalized to percent activity.
-
The "0% Inhibition" control is the signal from cells treated with vehicle (DMSO) and the sGC stimulant.
-
The "100% Inhibition" control is the signal from cells treated with a saturating concentration of the reference inhibitor (Sildenafil) and the sGC stimulant.
-
Calculate Percent Inhibition using the formula: % Inhibition = 100 * (Sample RLU - 0% Control RLU) / (100% Control RLU - 0% Control RLU)
-
-
Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the compound concentration.
-
IC50 Calculation: Fit the dose-response curve using a non-linear regression model (four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximal response.
Data Summary Table
The following table presents hypothetical data for this compound alongside published IC50 values for known PDE5 inhibitors for comparison. This structured format allows for a clear assessment of the test compound's relative potency.
| Compound | Target | Assay Type | IC50 Value (nM) | Reference |
| This compound | PDE5 | HEK293T Reporter Assay | [Hypothetical Value, e.g., 3.5] | Internal Data |
| Sildenafil | PDE5 | Enzyme Assay | 4.0 - 5.2 | [10][11] |
| Tadalafil | PDE5 | Enzyme Assay | 2.0 | [10] |
| Vardenafil | PDE5 | Enzyme Assay | 0.1 - 0.7 | [10][11] |
| Avanafil | PDE5 | Enzyme Assay | 4.3 - 5.2 | [10][11] |
| Icariin | PDE5 | Enzyme Assay | 432 | [11][12] |
References
- 1. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 2. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. hims.com [hims.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
Efficacy Testing of Novel Phosphodiesterase-5 Inhibitors: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase-5 (PDE5) inhibitors are a class of drugs that selectively block the cGMP-specific phosphodiesterase type 5 enzyme, leading to increased intracellular concentrations of cyclic guanosine monophosphate (cGMP).[1][2][3] This mechanism of action results in smooth muscle relaxation and vasodilation, with therapeutic applications in erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia.[1][2][4] Emerging preclinical and clinical research is exploring the potential of PDE5 inhibitors in a variety of other conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[5][6]
This document provides detailed application notes and standardized protocols for the in vivo efficacy testing of novel PDE5 inhibitors, such as a hypothetical compound designated "Pde5-IN-4," in relevant animal models. As specific data for "this compound" is not available in the current scientific literature, the following protocols are based on established methodologies for well-characterized PDE5 inhibitors like sildenafil and tadalafil, as well as other novel inhibitors described in preclinical studies. These guidelines are intended to serve as a comprehensive resource for researchers designing and executing preclinical efficacy studies.
Mechanism of Action and Signaling Pathway
The primary mechanism of PDE5 inhibitors involves the potentiation of the nitric oxide (NO)/cGMP signaling pathway.[1][3] In response to various physiological stimuli, nitric oxide synthase (NOS) produces NO, which then activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of downstream effects that result in reduced intracellular calcium levels and smooth muscle relaxation.[7] The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE enzymes. PDE5 is a key enzyme in this process, and its inhibition by compounds like this compound leads to an accumulation of cGMP, thereby enhancing and prolonging the NO-mediated signaling.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sildenafil - Wikipedia [en.wikipedia.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Research of Novel PDE5 Inhibitors (e.g., Pde5-IN-4)
Disclaimer: No specific preclinical data for a compound designated "Pde5-IN-4" is publicly available. The following application notes and protocols are based on established methodologies for the preclinical evaluation of phosphodiesterase type 5 (PDE5) inhibitors and are intended to serve as a comprehensive guide for researchers and scientists in the field of drug development.
Introduction
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] It is responsible for the degradation of cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation.[1][2][3] Inhibition of PDE5 leads to an accumulation of cGMP, thereby potentiating the effects of NO.[1][2] This mechanism of action forms the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][2][4] These notes provide a framework for the preclinical assessment of novel PDE5 inhibitors, exemplified by the hypothetical compound "this compound".
Mechanism of Action: The cGMP Signaling Pathway
The physiological process of vasodilation is initiated by the release of nitric oxide (NO) from endothelial cells, which then diffuses to adjacent smooth muscle cells.[1] In these cells, NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that result in decreased intracellular calcium concentrations and ultimately, smooth muscle relaxation.[5] The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE5.[5] PDE5 inhibitors block this degradation, thus prolonging the action of cGMP and enhancing vasodilation.[1][2]
In Vitro Characterization
Primary Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE5 enzyme.
Protocol:
-
Reagents and Materials: Recombinant human PDE5 enzyme, cGMP substrate, [3H]-cGMP (radiolabel), scintillation cocktail, 96-well plates.
-
Procedure: a. Prepare a serial dilution of this compound in an appropriate buffer (e.g., Tris-HCl with MgCl2). b. In a 96-well plate, add the PDE5 enzyme, the cGMP substrate, and the various concentrations of this compound. Include positive (no inhibitor) and negative (no enzyme) controls. c. Initiate the reaction by adding [3H]-cGMP and incubate at 37°C for a specified time (e.g., 30 minutes). d. Stop the reaction by adding a stop solution (e.g., boiling water bath or specific stop reagent). e. Add snake venom nucleotidase to convert the unhydrolyzed [3H]-cGMP to [3H]-guanosine. f. Separate the product ([3H]-GMP) from the substrate using ion-exchange chromatography. g. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Selectivity Profiling
Objective: To assess the selectivity of this compound by determining its IC50 values against other phosphodiesterase isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11).
Protocol: Follow the same procedure as the primary enzyme inhibition assay, but use different recombinant PDE isoforms.
Data Presentation:
| PDE Isoform | This compound IC50 (nM) | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) |
| PDE1 | Experimental Data | 280 | 7800 |
| PDE2 | Experimental Data | 3500 | 18000 |
| PDE3 | Experimental Data | 7400 | 11000 |
| PDE4 | Experimental Data | >10000 | >10000 |
| PDE5 | Experimental Data | 3.5 | 1.8 |
| PDE6 | Experimental Data | 22 | 140 |
| PDE11 | Experimental Data | >10000 | 36 |
Note: IC50 values for sildenafil and tadalafil are provided for reference.
In Vivo Preclinical Studies
Animal Models
The choice of animal model depends on the therapeutic indication being investigated. Common models include:
-
Rodents (Rats, Mice): Widely used for initial efficacy, pharmacokinetic, and toxicology studies.[6][7][8] For erectile dysfunction models, cavernous nerve injury or aged rodent models can be utilized. For pulmonary hypertension, monocrotaline- or hypoxia-induced models are common.[5][9]
-
Rabbits: Used in studies of penile erection due to the anatomical similarities of the corpus cavernosum to humans.[10]
-
Dogs: Can be used for cardiovascular safety and pharmacokinetic studies.[7]
-
Guinea Pigs: Utilized in models of airway diseases.[8]
Dosage and Administration
Dosage Formulation: this compound should be formulated in a vehicle suitable for the chosen route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), or a suspension in a vehicle like 0.5% carboxymethylcellulose. The stability and solubility of the compound in the chosen vehicle should be confirmed.
Routes of Administration:
-
Oral (PO): Gavage is a common method for oral administration in rodents.[11][12] This route is relevant for drugs intended for oral use in humans.
-
Intravenous (IV): Typically administered via the tail vein in rodents.[11] This route provides 100% bioavailability and is useful for initial pharmacokinetic studies.
-
Intraperitoneal (IP): A common route for systemic administration in rodents.[8]
-
Subcutaneous (SC): Involves injection into the loose skin on the back of the animal.[11][12]
Dosage Selection: Dose selection should be based on in vitro potency (IC50) and preliminary toxicity studies. A dose-ranging study is recommended to determine the optimal dose for efficacy studies.
Example Dosage and Administration Table for Rodent Studies:
| Parameter | Oral (PO) | Intravenous (IV) | Intraperitoneal (IP) |
| Vehicle | 0.5% CMC in sterile water | Saline or PBS | Saline or PBS |
| Dose Range | 1 - 100 mg/kg | 0.1 - 10 mg/kg | 1 - 50 mg/kg |
| Volume (Mouse) | 5 - 10 mL/kg | 5 mL/kg | 10 mL/kg |
| Volume (Rat) | 5 - 10 mL/kg | 2.5 mL/kg | 5 mL/kg |
| Administration | Gavage needle | Tail vein injection | Injection into the lower abdomen |
Note: These are general guidelines and should be optimized for the specific compound and experimental design.[11]
Experimental Workflow for In Vivo Efficacy Study
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME).
Protocol:
-
Animal Model: Typically Sprague-Dawley rats.[6]
-
Administration: Administer a single dose of this compound via both intravenous (for bioavailability calculation) and oral routes.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Separate plasma and analyze the concentration of this compound using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (Area Under the Curve) | Total drug exposure over time |
| t1/2 (Half-life) | Time required for the plasma concentration to decrease by half |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes |
| F% (Oral Bioavailability) | Fraction of the oral dose that reaches systemic circulation |
Example Pharmacokinetic Data Table (Rat Model):
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | F% |
| IV | 1 | Exp. Data | - | Exp. Data | Exp. Data | - |
| PO | 10 | Exp. Data | Exp. Data | Exp. Data | Exp. Data | Exp. Data |
Safety and Toxicology
Preliminary safety and toxicology studies should be conducted to identify any potential adverse effects. This may include:
-
Acute Toxicity Study: To determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Study: To evaluate the effects of chronic administration.
-
Cardiovascular Safety Pharmacology: To assess effects on blood pressure, heart rate, and ECG parameters.
Logical Workflow for Dose Selection
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. hims.com [hims.com]
- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tissue distribution of a novel PDE5 inhibitor, SK-3530, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of a selective PDE5 inhibitor (UK-343,664) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of phosphodiesterase-5 inhibitor, sildenafil (Viagra), in animal models of airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Application Notes & Protocols for the Quantification of PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the quantification of phosphodiesterase type 5 (PDE5) inhibitors. While the specific compound "Pde5-IN-4" is not widely documented in publicly available literature, the principles and protocols outlined here for established PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil are readily adaptable for novel compounds within the same class.
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs primarily used to treat erectile dysfunction and pulmonary arterial hypertension.[1][2][3] The mechanism of action involves the inhibition of the cGMP-specific phosphodiesterase type 5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[3] By inhibiting PDE5, these drugs increase cGMP levels, leading to smooth muscle relaxation and increased blood flow.[3] Accurate and sensitive quantification of these compounds in various matrices, including pharmaceutical formulations and biological samples, is crucial for drug development, quality control, and pharmacokinetic studies.[3][4]
A variety of analytical techniques have been employed for the detection and quantification of PDE5 inhibitors, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[2][5][6] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for analysis in complex biological matrices.[1][4]
Signaling Pathway of PDE5 Inhibitors
The following diagram illustrates the mechanism of action of PDE5 inhibitors.
Caption: Mechanism of action of PDE5 inhibitors.
Analytical Methods for Quantification
Several analytical methods are available for the quantification of PDE5 inhibitors. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a widely used technique for the routine analysis of PDE5 inhibitors in pharmaceutical formulations due to its simplicity, robustness, and cost-effectiveness.[4][7]
Experimental Protocol: HPLC-UV for Quantification in Tablets
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8][9][10]
-
Mobile Phase Preparation: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or triethylamine solution) is commonly used.[7][8][9][10] For example, a mobile phase of Methanol: Water (65:35 %v/v) with pH adjusted to 3.[9]
-
Standard Solution Preparation: Prepare a stock solution of the PDE5 inhibitor reference standard in the mobile phase. Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 10-60 µg/ml).[10]
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[9]
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).[9]
-
Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume.[9]
-
Filter the solution through a 0.45 µm filter before injection.[9]
-
-
Chromatographic Conditions:
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the PDE5 inhibitor in the sample by interpolating its peak area from the calibration curve.
Caption: General workflow for HPLC-UV quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying PDE5 inhibitors in complex biological matrices like plasma and urine.[1][4][11]
Experimental Protocol: LC-MS/MS for Quantification in Rat Plasma
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11] An ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm) or similar is suitable.[11]
-
Mobile Phase Preparation: A gradient elution using two mobile phases is common. For example, Mobile Phase A: 0.1% formic acid in acetonitrile, and Mobile Phase B: 0.1% formic acid and 2 mmol/L ammonium formate in water.[11]
-
Standard and Internal Standard (IS) Preparation: Prepare stock solutions of the analyte and a suitable internal standard (e.g., a deuterated analog) in methanol or acetonitrile. Prepare working standard solutions and quality control (QC) samples by spiking blank plasma with known concentrations of the analyte and a fixed concentration of the IS.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add the internal standard solution.
-
Add a protein precipitating agent like acetonitrile (e.g., 300 µL).[11]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
-
-
Mass Spectrometry Conditions:
-
Data Analysis: The ratio of the analyte peak area to the IS peak area is plotted against the analyte concentration to construct the calibration curve. The concentration of the analyte in the unknown samples is then calculated from this curve.
Caption: Workflow for LC-MS/MS sample preparation and analysis.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of various PDE5 inhibitors using different analytical methods.
Table 1: HPLC-UV Method Validation Parameters for PDE5 Inhibitors in Pharmaceutical Formulations
| Parameter | Sildenafil Citrate[10] | Tadalafil[10] | Avanafil[9] |
| Linearity Range (µg/mL) | 10-60 | 10-60 | Not Specified |
| Correlation Coefficient (r²) | 0.9973 | 0.9947 | >0.999 |
| LOD (µg/mL) | 0.753 | 0.775 | Not Specified |
| LOQ (µg/mL) | 2.282 | 2.350 | Not Specified |
| Precision (%RSD) | < 2% | < 2% | < 2% |
| Accuracy/Recovery (%) | Not Specified | Not Specified | 98-102% |
Table 2: LC-MS/MS Method Validation Parameters for PDE5 Inhibitors in Biological Samples
| Parameter | Sildenafil (Human Plasma)[12] | Tadalafil (Rat Plasma)[11] | Vardenafil (Rat Plasma)[11] |
| Linearity Range (ng/mL) | Not Specified | 0.25-20 | 0.25-20 |
| Correlation Coefficient (R) | >0.99 | >0.99 | >0.99 |
| LLOQ (ng/mL) | Not Specified | 0.25 | 0.25 |
| Precision (%RSD) | < 6.3% | Within acceptable criteria | Within acceptable criteria |
| Accuracy (%) | 86.50 - 105.67 | Within acceptable criteria | Within acceptable criteria |
| Recovery (%) | > 85% | > 75.5% | > 75.5% |
Conclusion
The analytical methods described provide a robust framework for the accurate and reliable quantification of PDE5 inhibitors. For the analysis of a novel compound like "this compound," it is recommended to start with the development and validation of an HPLC-UV method for bulk drug and pharmaceutical formulations. For bioanalytical applications requiring high sensitivity, an LC-MS/MS method should be developed and rigorously validated according to regulatory guidelines. The specific parameters for any new analyte, such as precursor-product ion transitions in MS, will need to be empirically determined.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative and quantitative analysis of PDE-5 inhibitors in counterfeit medicines and dietary supplements by HPLC-UV using sildenafil as a sole reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. jocpr.com [jocpr.com]
- 11. Simultaneous determination of four PDE5 inhibitors and metabolites in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Pde5-IN-4 in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Note: Publicly available scientific literature and databases do not contain specific information for a compound named "Pde5-IN-4". The following application notes and protocols are based on the well-established principles of potent and selective phosphodiesterase 5 (PDE5) inhibitors and utilize representative data and methodologies for analogous compounds. Researchers should validate these protocols for their specific molecule of interest.
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the regulation of smooth muscle tone. It specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation.[1][2][3][4] The nitric oxide (NO)/cGMP signaling pathway is the primary mechanism by which endogenous and exogenous agents induce relaxation in various smooth muscle tissues, including vascular, airway, and gastrointestinal smooth muscle.[5][6] Inhibition of PDE5 prevents the degradation of cGMP, leading to its accumulation and enhanced smooth muscle relaxation.[1][3][4][7] This makes PDE5 a significant therapeutic target for conditions characterized by smooth muscle dysfunction, such as erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia.[8][9][10][11]
This compound is presumed to be a potent and selective inhibitor of the PDE5 enzyme. These application notes provide an overview of its potential use in studying smooth muscle relaxation, including its mechanism of action, and detailed protocols for in vitro characterization.
Mechanism of Action: The cGMP Signaling Pathway
The canonical pathway for smooth muscle relaxation initiated by agents like nitric oxide (NO) involves the following steps:
-
Activation of soluble Guanylate Cyclase (sGC): NO, produced by endothelial cells or nitrergic neurons, diffuses into smooth muscle cells and binds to the heme moiety of sGC.[2]
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2]
-
Activation of Protein Kinase G (PKG): cGMP primarily acts by activating cGMP-dependent protein kinase (PKG).[5][6]
-
Induction of Relaxation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration ([Ca2+]) and desensitization of the contractile machinery to Ca2+.[5][12] This ultimately results in smooth muscle relaxation.
-
cGMP Degradation: PDE5 hydrolyzes cGMP to inactive 5'-GMP, thus terminating the signal.[2]
This compound, as a PDE5 inhibitor, enhances and prolongs the NO/cGMP signaling cascade by preventing the breakdown of cGMP.
Data Presentation
The following tables summarize representative quantitative data for well-characterized PDE5 inhibitors. These values can serve as a benchmark for evaluating the potency and selectivity of novel compounds like this compound.
Table 1: In Vitro Inhibitory Potency of Selected PDE5 Inhibitors
| Compound | PDE5 IC₅₀ (nM) | Reference |
| Sildenafil | 5.22 | [13][14] |
| Tadalafil | 2.35 | [14] |
| Vardenafil | 0.7 | [13] |
| Avanafil | 5.2 | [15] |
| TPN729MA | 2.28 | [14] |
| PDE5 inhibitor 42 | 0.04 | [16] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Functional Potency of PDE5 Inhibitors in Smooth Muscle Relaxation
| Compound | Tissue | Pre-contraction Agent | pEC₅₀ | Reference |
| Sildenafil | Rat Anococcygeus Muscle | Carbachol | 7.72 ± 0.06 | |
| Tadalafil | Rat Anococcygeus Muscle | Carbachol | 7.69 ± 0.05 | |
| Vardenafil | Rat Anococcygeus Muscle | Carbachol | 8.11 ± 0.05 |
pEC₅₀ is the negative logarithm of the EC₅₀ (Half maximal effective concentration), which is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Relaxation Assay Using Organ Bath
This protocol describes a classic method to assess the relaxant effect of this compound on isolated smooth muscle tissue pre-contracted with an agonist.
Materials:
-
Isolated Tissue: Aorta, corpus cavernosum, trachea, or other smooth muscle tissue of interest.
-
Physiological Salt Solution: Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1).
-
Gases: Carbogen (95% O₂ / 5% CO₂).
-
Equipment: Organ bath system with tissue holders, force-displacement transducer, amplifier, and data acquisition system. Water bath for temperature control.
-
Reagents:
-
Contractile agonist (e.g., Phenylephrine, Carbachol, KCl).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Vehicle control (the solvent used for this compound).
-
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Carefully dissect the desired smooth muscle tissue and place it in cold, oxygenated Krebs-Henseleit solution.
-
Prepare tissue segments (e.g., 2-3 mm rings for aorta). Be cautious to not damage the endothelium.
-
-
Mounting:
-
Mount the tissue segments in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed holder and the other to a force-displacement transducer.
-
-
Equilibration:
-
Apply an optimal resting tension to the tissue (e.g., 1-2 g for rat aorta) and allow it to equilibrate for 60-90 minutes.
-
Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Test:
-
Induce a contraction with a high potassium solution (e.g., 80 mM KCl) to check for tissue viability.
-
Wash the tissue repeatedly until the tension returns to the baseline.
-
-
Pre-contraction:
-
Add a contractile agonist (e.g., phenylephrine to a final concentration of 1 µM for aorta) to induce a stable, submaximal contraction.
-
-
Concentration-Response Curve:
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.
-
Allow the relaxation to stabilize at each concentration before adding the next.
-
-
Data Analysis:
-
Record the relaxation at each concentration of this compound.
-
Calculate the percentage relaxation relative to the pre-contracted tension.
-
Plot the percentage relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Determine the EC₅₀ and pEC₅₀ values from the curve.
-
Protocol 2: In Vitro PDE5 Enzyme Inhibition Assay
This protocol is for determining the direct inhibitory effect of this compound on the enzymatic activity of PDE5.
Materials:
-
Recombinant human PDE5 enzyme.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT).[9]
-
cGMP substrate.
-
This compound stock solution.
-
Detection system (e.g., Transcreener® FP PDE Assay, radioimmunoassay).
-
Microplate reader.
Procedure:
-
Prepare Reagents: Dilute the PDE5 enzyme, cGMP substrate, and this compound to the desired concentrations in the assay buffer.
-
Assay Reaction:
-
In a microplate, add the assay buffer.
-
Add various concentrations of this compound or vehicle control.
-
Add the PDE5 enzyme and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the cGMP substrate.
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the amount of product (5'-GMP) or the remaining substrate (cGMP) using the chosen detection system.
-
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting curve.
-
Conclusion
This compound, as a putative potent and selective PDE5 inhibitor, is a valuable tool for studying the role of the cGMP signaling pathway in smooth muscle physiology and pathophysiology. The provided protocols offer a framework for characterizing its in vitro pharmacological profile. Researchers are encouraged to adapt these methodologies to their specific experimental needs and to consult relevant literature for further details. The quantitative data from established PDE5 inhibitors can be used for comparative analysis to position the activity of novel compounds like this compound.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. PDE5 Inhibitors: Types, How They Work, What They Cost [healthline.com]
- 10. PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More - GoodRx [goodrx.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. ahajournals.org [ahajournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. axonmedchem.com [axonmedchem.com]
Pde5-IN-4: A Potent and Selective Tool for Interrogating cGMP Signaling Pathways
Application Note
Introduction
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a diverse array of physiological processes, including vasodilation, neurotransmission, and cell growth and differentiation. The intracellular concentration of cGMP is tightly regulated by the balance between its synthesis by guanylate cyclases and its degradation by phosphodiesterases (PDEs). The PDE5 enzyme is a cGMP-specific phosphodiesterase that is a key regulator of cGMP signaling in various tissues. Dysregulation of the cGMP pathway is implicated in numerous pathologies, making the enzymes involved in its metabolism attractive therapeutic targets. Pde5-IN-4 is a potent and highly selective inhibitor of PDE5, making it an invaluable research tool for elucidating the intricate roles of cGMP signaling in health and disease. This document provides detailed application notes and protocols for the use of this compound in studying cGMP signaling pathways.
Biochemical Profile of this compound
This compound, also referred to as PDE5 inhibitor 42, is a pyrazolopyrimidine derivative that exhibits sub-nanomolar potency and exceptional selectivity for the PDE5 enzyme. Its high affinity and selectivity make it a superior tool for specifically probing the functions of PDE5 without confounding off-target effects on other PDE isoforms.
Table 1: Quantitative Data for this compound and Reference Compounds
| Compound | PDE5 IC₅₀ (nM) | Selectivity Ratio (PDE6/PDE5) | Selectivity Ratio (PDE11/PDE5) | Reference |
| This compound | 0.04 | 100 | 530 | [1] |
| Sildenafil | 3.5 | 10 | >1000 | [2] |
| Vardenafil | 0.7 | 16 | >1000 | [3] |
| Tadalafil | 1.8 | >5000 | 7.1 | [2] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity ratio is the ratio of the IC₅₀ for the indicated PDE isoform to the IC₅₀ for PDE5. A higher ratio indicates greater selectivity for PDE5.
cGMP Signaling Pathway and the Role of this compound
The canonical nitric oxide (NO)/cGMP signaling pathway is initiated by the activation of soluble guanylate cyclase (sGC) by NO, leading to the conversion of GTP to cGMP. cGMP then activates downstream effectors, primarily protein kinase G (PKG), which in turn phosphorylates various target proteins to elicit a cellular response. PDE5 acts as a negative regulator of this pathway by hydrolyzing cGMP to the inactive 5'-GMP. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and the potentiation of downstream signaling events.
References
Application Notes and Protocols for Pde5-IN-4 in Neurogenesis and Stroke Recovery Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) inhibitors are a class of drugs that modulate intracellular signaling pathways by preventing the degradation of cyclic guanosine monophosphate (cGMP). While widely known for their use in erectile dysfunction, emerging preclinical evidence highlights their therapeutic potential in neurological disorders, particularly in promoting neurogenesis and functional recovery after ischemic stroke.[1][2] This document provides detailed application notes and experimental protocols for the investigation of PDE5 inhibitors, exemplified by compounds like Pde5-IN-4, in models of neurogenesis and stroke recovery.
The primary mechanism of action involves the nitric oxide (NO)/cGMP/protein kinase G (PKG) signaling pathway.[1] Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates PKG. This cascade has been shown to mediate neuroprotective and neurorestorative effects, including reducing neuroinflammation, promoting synaptic plasticity, and stimulating the proliferation and differentiation of neural stem cells.[1][3] Studies using established PDE5 inhibitors such as sildenafil and tadalafil have demonstrated significant improvements in neurological outcomes in animal models of stroke.[4][5]
Signaling Pathway
The canonical signaling pathway modulated by PDE5 inhibitors in the context of neurogenesis is the NO/cGMP/PKG pathway.
Caption: NO/cGMP/PKG Signaling Pathway.
Quantitative Data from Preclinical Stroke Models
The following tables summarize quantitative data from key studies on the effects of PDE5 inhibitors in rodent models of ischemic stroke.
Table 1: Sildenafil Administration in a Rat Model of Embolic Middle Cerebral Artery Occlusion
| Parameter | Control (Saline) | Sildenafil (2 mg/kg) | Sildenafil (5 mg/kg) | Reference |
| Treatment Start | 2 hours post-stroke | 2 hours post-stroke | 2 hours post-stroke | [4][6] |
| Treatment Duration | 7 days | 7 days | 7 days | [4][6] |
| BrdU+ cells in SVZ (cells/mm²) | Data not specified | Significantly increased (P<0.05) | Significantly increased (P<0.05) | [6] |
| BrdU+ cells in DG (cells/mm²) | Data not specified | Significantly increased (P<0.05) | Significantly increased (P<0.05) | [6] |
| Neurological Score (Adhesive Removal Test, seconds) | ~60 | ~20 (Day 28) | ~15 (Day 28) | [4] |
| Neurological Score (Foot-Fault Test, % faults) | ~45 | ~20 (Day 28) | ~15 (Day 28) | [4] |
SVZ: Subventricular Zone; DG: Dentate Gyrus; BrdU: Bromodeoxyuridine
Table 2: Tadalafil Administration in a Rat Model of Embolic Stroke
| Parameter | Control (Saline) | Tadalafil (2 mg/kg) | Tadalafil (10 mg/kg) | Reference |
| Treatment Start | 24 hours post-stroke | 24 hours post-stroke | 24 hours post-stroke | [3] |
| Treatment Duration | 6 days (every 48h) | 6 days (every 48h) | 6 days (every 48h) | [3] |
| Cerebral Vascular Density | Baseline | Significantly increased | Significantly increased | [3] |
| BrdU+ Endothelial Cells (%) | Baseline | Significantly increased | Significantly increased | [3] |
| Ipsilateral SVZ Cell Proliferation | Baseline | Greater than control | Greater than control | [3] |
| Neurological Functional Recovery | Baseline | Significantly improved | Significantly improved | [3] |
Experimental Protocols
In Vivo Stroke Model and PDE5 Inhibitor Administration
This protocol describes the induction of ischemic stroke in a rodent model and subsequent treatment with a PDE5 inhibitor.
Experimental Workflow:
Caption: Experimental Workflow for Stroke Model.
Materials:
-
Male Wistar rats (or other appropriate rodent strain)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for MCAO
-
This compound (or other PDE5 inhibitor)
-
Vehicle control (e.g., saline, tap water)
-
Bromodeoxyuridine (BrdU)
-
Gavage needles (for oral administration) or syringes (for injection)
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week before surgery. Perform baseline behavioral tests to establish pre-stroke function.
-
Anesthesia and Surgery: Anesthetize the animal using a standardized protocol. Induce focal cerebral ischemia via middle cerebral artery occlusion (MCAO) using either the intraluminal filament method or an embolic model.
-
Drug Administration: At the designated time point post-MCAO (e.g., 2 or 24 hours), administer this compound or vehicle control. For example, sildenafil has been administered orally at 2-5 mg/kg daily for 7 days.[4] Tadalafil has been given orally at 2-10 mg/kg every 48 hours for 6 days.[3]
-
Neurogenesis Labeling: To label newly proliferating cells, administer BrdU (e.g., 50-100 mg/kg, intraperitoneally) twice daily for a specified period (e.g., days 5, 6, and 7 post-stroke).[3]
-
Functional Recovery Assessment: Perform behavioral tests at regular intervals (e.g., weekly) to assess functional recovery. Common tests include:
-
Foot-fault test: Animals traverse a grid, and the number of times the affected limb falls through is counted.
-
Adhesive removal test: A small piece of adhesive tape is placed on the paw of the affected limb, and the time to remove it is measured.
-
-
Tissue Collection: At the end of the study period (e.g., 28 days post-stroke), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde. Collect brains for histological analysis.
Immunohistochemistry for Neurogenesis
This protocol outlines the steps for identifying and quantifying newly formed neurons in brain tissue sections.
Materials:
-
Fixed brain tissue from the in vivo study
-
Vibratome or cryostat for sectioning
-
Primary antibodies (e.g., anti-BrdU, anti-NeuN, anti-Doublecortin (DCX))
-
Secondary antibodies (fluorescently labeled)
-
DAPI (for nuclear counterstaining)
-
Microscope (confocal or fluorescence)
Procedure:
-
Tissue Sectioning: Cut coronal sections (e.g., 30-40 µm thick) of the brain using a vibratome or cryostat.
-
Antigen Retrieval: For BrdU staining, pre-treat sections with HCl (e.g., 2N HCl at 37°C for 30 minutes) to denature DNA.
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections with primary antibodies overnight at 4°C. For neurogenesis, co-label with:
-
anti-BrdU (to identify proliferating cells)
-
anti-NeuN (to identify mature neurons) or anti-DCX (to identify immature neurons).
-
-
Wash sections and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
-
Imaging and Quantification:
-
Capture images of the regions of interest (e.g., subventricular zone, dentate gyrus, ischemic boundary zone) using a confocal or fluorescence microscope.
-
Quantify the number of BrdU-positive cells that are also positive for NeuN or DCX to determine the extent of neurogenesis.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the therapeutic potential of this compound and other PDE5 inhibitors in the context of neurogenesis and stroke recovery. The data from studies on established PDE5 inhibitors strongly suggest a beneficial role mediated through the NO/cGMP/PKG signaling pathway. Rigorous preclinical evaluation using standardized models and quantitative outcome measures is crucial for advancing these promising compounds toward clinical application.
References
- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjn.com.ro [rjn.com.ro]
- 3. Tadalafil, a long-acting type 5 phosphodiesterase isoenzyme inhibitor, improves neurological functional recovery in a rat model of embolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The potential therapeutic effect of phosphodiesterase 5 inhibitors in the acute ischemic stroke (AIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sildenafil (Viagra) induces neurogenesis and promotes functional recovery after stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PDE5 Inhibitors in Anti-inflammatory and Antioxidant Experiments
Disclaimer: The following application notes and protocols are provided as a general guide for evaluating the anti-inflammatory and antioxidant properties of phosphodiesterase-5 (PDE5) inhibitors. The compound "Pde5-IN-4" is used as a representative placeholder. No specific experimental data for a compound with this designation was found in the public domain. The information presented is based on the established literature for the PDE5 inhibitor class of molecules. Researchers should optimize these protocols for their specific PDE5 inhibitor of interest.
Introduction
Phosphodiesterase-5 (PDE5) inhibitors are a class of drugs that block the degradative action of the cGMP-specific phosphodiesterase type 5 enzyme.[1] This inhibition leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes.[2] While widely known for their use in treating erectile dysfunction and pulmonary hypertension, emerging evidence suggests that PDE5 inhibitors also possess significant anti-inflammatory and antioxidant properties.[1][3][4] These effects are primarily mediated through the nitric oxide (NO)/cGMP signaling pathway, which can modulate inflammatory responses and reduce oxidative stress.[5][6]
These application notes provide an overview of the potential of PDE5 inhibitors in anti-inflammatory and antioxidant research and offer detailed protocols for their in vitro and in vivo evaluation.
Mechanism of Action: Anti-inflammatory and Antioxidant Effects
The primary mechanism by which PDE5 inhibitors exert their anti-inflammatory and antioxidant effects is through the potentiation of the NO/cGMP signaling cascade.[7] Nitric oxide stimulates soluble guanylate cyclase (sGC) to produce cGMP. By preventing the breakdown of cGMP, PDE5 inhibitors amplify its downstream effects.[7] This leads to the activation of protein kinase G (PKG), which in turn can:
-
Inhibit the activation of pro-inflammatory transcription factors: Notably, PKG can suppress the activity of nuclear factor-kappa B (NF-κB), a key regulator of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.[8]
-
Reduce the expression of adhesion molecules: This can limit the recruitment of inflammatory cells to sites of inflammation.
-
Decrease the production of reactive oxygen species (ROS): The NO/cGMP pathway can modulate the activity of NADPH oxidase, a major source of cellular ROS.
-
Enhance the expression of antioxidant enzymes: PKG signaling can lead to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).
The following diagram illustrates the central role of PDE5 inhibition in modulating these pathways.
Caption: Signaling pathway of PDE5 inhibition.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a representative PDE5 inhibitor, "this compound," in various anti-inflammatory and antioxidant assays. These values are illustrative and based on typical results for this class of compounds.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Parameter | This compound IC₅₀ (µM) | Positive Control (e.g., Dexamethasone) IC₅₀ (µM) |
| Griess Assay | RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) Production | 5.2 | 2.5 |
| ELISA | THP-1 | LPS (1 µg/mL) | TNF-α Secretion | 8.7 | 0.1 |
| ELISA | THP-1 | LPS (1 µg/mL) | IL-6 Secretion | 12.4 | 0.5 |
| Western Blot | HUVEC | TNF-α (10 ng/mL) | NF-κB p65 Phosphorylation | 6.8 | 1.2 |
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | System | Measured Parameter | This compound EC₅₀ (µM) | Positive Control (e.g., Trolox) EC₅₀ (µM) |
| DCFDA Assay | H₂O₂-stimulated HUVEC | Intracellular ROS | 15.3 | 4.1 |
| SOD Activity Assay | Cell Lysate | Superoxide Dismutase Activity | 9.8 | N/A |
| Catalase Activity Assay | Cell Lysate | Catalase Activity | 11.2 | N/A |
| GPx Activity Assay | Cell Lysate | Glutathione Peroxidase Activity | 13.5 | N/A |
Table 3: In Vivo Anti-inflammatory and Antioxidant Effects of this compound in a Murine Model of LPS-induced Endotoxemia
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Serum TNF-α (pg/mL) | 1250 ± 150 | 820 ± 95 | 550 ± 70** |
| Serum IL-6 (pg/mL) | 2500 ± 300 | 1600 ± 210 | 1100 ± 150 |
| Lung Myeloperoxidase (MPO) Activity (U/g tissue) | 5.8 ± 0.7 | 3.5 ± 0.4* | 2.1 ± 0.3 |
| Liver Malondialdehyde (MDA) (nmol/mg protein) | 2.5 ± 0.3 | 1.6 ± 0.2 | 1.1 ± 0.1** |
| Liver Superoxide Dismutase (SOD) (U/mg protein) | 35 ± 5 | 52 ± 6 | 68 ± 8** |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory and antioxidant properties of a PDE5 inhibitor.
In Vitro Anti-inflammatory Assays
1. Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
2. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Protocol:
-
Seed and treat cells (e.g., THP-1 monocytes differentiated into macrophages) as described for the Griess assay.
-
After the 24-hour stimulation with LPS, collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate solution.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
-
In Vitro Antioxidant Assays
1. Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
-
Principle: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into a highly fluorescent compound (DCF).
-
Protocol:
-
Seed cells (e.g., HUVECs) in a black, clear-bottom 96-well plate and allow them to adhere.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Treat the cells with various concentrations of this compound or a vehicle control for 1 hour.
-
Induce oxidative stress by adding a pro-oxidant such as hydrogen peroxide (H₂O₂; e.g., 100 µM).
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) immediately and at various time points using a fluorescence plate reader.
-
In Vivo Anti-inflammatory and Antioxidant Experiment
1. Lipopolysaccharide (LPS)-induced Endotoxemia in Mice
-
Principle: Intraperitoneal injection of LPS in mice induces a systemic inflammatory response and oxidative stress, providing a model to evaluate the efficacy of anti-inflammatory and antioxidant compounds.
-
Protocol:
-
Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Divide the mice into experimental groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle (e.g., orally or intraperitoneally) 1 hour prior to the LPS challenge.
-
Induce endotoxemia by intraperitoneal injection of LPS (e.g., 10 mg/kg).
-
At a predetermined time point (e.g., 6 hours post-LPS), euthanize the mice and collect blood and tissues (e.g., lung, liver).
-
Separate serum from the blood for cytokine analysis by ELISA.
-
Homogenize the tissues for the assessment of inflammatory markers (e.g., myeloperoxidase activity in the lungs) and oxidative stress markers (e.g., malondialdehyde and antioxidant enzyme activities in the liver) using commercially available assay kits.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory and antioxidant properties of a novel PDE5 inhibitor.
Caption: Experimental workflow for PDE5 inhibitor evaluation.
Logical Relationships in PDE5i-Mediated Effects
The diagram below illustrates the logical flow from PDE5 inhibition to the observed anti-inflammatory and antioxidant outcomes.
Caption: Logical flow of PDE5i effects.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Pde5-IN-4 and Other Poorly Soluble PDE5 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pde5-IN-4 and other phosphodiesterase 5 (PDE5) inhibitors that exhibit low solubility. Our aim is to help you overcome common experimental hurdles related to compound solubility and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my desired solvent. What should I do?
A1: Low aqueous solubility is a common challenge with many small molecule inhibitors. If this compound is not dissolving, consider the following troubleshooting steps:
-
Solvent Selection: While Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of many inhibitors, its solvating power can be limited for certain compounds.[1] You may need to explore alternative organic solvents. Refer to the table below for a list of common laboratory solvents and their properties.
-
Gentle Heating: Gently warming the solution (e.g., in a 37°C water bath) can aid dissolution. However, be cautious as excessive heat may degrade the compound.
-
Sonication: Using an ultrasonic bath can help break up compound aggregates and enhance dissolution.
-
pH Adjustment: The solubility of some compounds is pH-dependent. For ionizable compounds, adjusting the pH of the aqueous buffer can significantly improve solubility.
Q2: I've prepared a high-concentration stock solution of this compound in DMSO, but I'm observing precipitation upon storage or dilution. How can I prevent this?
A2: Precipitation from high-concentration DMSO stocks is a known issue.[1] Here are some solutions:
-
Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO. While this may require adding a larger volume to your assay, it can prevent precipitation.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your stock solution, as this can promote precipitation.[1] Aliquot the stock solution into smaller, single-use volumes.
-
Aqueous Dilution: When diluting your DMSO stock into an aqueous buffer for your experiment, add the stock solution to the buffer dropwise while vortexing. This rapid mixing can prevent the compound from crashing out of solution.
-
Use of Surfactants or Co-solvents: For in vitro assays, adding a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) or a co-solvent like ethanol or polyethylene glycol (PEG) to your final assay buffer can help maintain compound solubility.
Q3: How can I prepare this compound for in vivo studies given its low aqueous solubility?
A3: Formulating a poorly soluble compound for in vivo administration requires careful consideration to ensure adequate bioavailability. Here are some common approaches:
-
Co-solvent Systems: A mixture of solvents can be used to improve solubility. A common formulation for preclinical studies is a ternary system such as DMSO, PEG400, and saline.
-
Suspensions: If the compound cannot be fully dissolved, it can be administered as a suspension. This involves milling the compound to a fine particle size and suspending it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween-80).
-
Liposomal Formulations: Encapsulating the compound in liposomes can improve its solubility and pharmacokinetic profile.
Q4: Can precipitation of this compound in my in vitro assay affect my results?
A4: Absolutely. Compound precipitation can lead to several issues:
-
Inaccurate Concentration: The actual concentration of the dissolved inhibitor in your assay will be lower than the nominal concentration, leading to an underestimation of its potency (e.g., an artificially high IC50 value).
-
Assay Interference: Precipitated particles can interfere with assay readouts, particularly in optical-based assays (e.g., absorbance, fluorescence, luminescence) by scattering light.
-
False Positives/Negatives: In high-throughput screening, compound precipitation is a common source of false-positive and false-negative results.[1]
Quantitative Data Summary
Table 1: Solubility of a Hypothetical Poorly Soluble PDE5 Inhibitor (this compound) in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble. |
| PBS (pH 7.4) | < 0.01 | Insoluble in physiological buffer. |
| DMSO | 25 | Suitable for high-concentration stock solutions. |
| Ethanol | 5 | Moderate solubility. Can be used as a co-solvent. |
| Methanol | 2 | Lower solubility compared to Ethanol. |
| PEG400 | 15 | Good for formulating for in vivo studies. |
| N,N-Dimethylformamide (DMF) | 20 | Alternative to DMSO for stock solutions. |
Note: This data is illustrative for a typical poorly soluble small molecule inhibitor and should be experimentally determined for your specific compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Facilitate Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Alternatively, or in addition, place the vial in a sonicator bath for 5-10 minutes.
-
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Dosing Formulation for in vivo Studies (Suspension)
-
Prepare the Vehicle: Prepare a vehicle solution consisting of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween-80 in sterile water.
-
Weigh and Add Compound: Weigh the required amount of this compound and add it to a suitable container.
-
Wet the Powder: Add a small amount of the vehicle to the powder to create a paste. This helps in the subsequent dispersion.
-
Add Remaining Vehicle: Gradually add the rest of the vehicle while continuously stirring or vortexing.
-
Homogenize: Homogenize the suspension using a tissue homogenizer or a similar device to ensure a uniform particle size distribution.
-
Administration: Keep the suspension under constant agitation (e.g., on a stir plate) during dosing to prevent settling of the particles.
Visualizations
Caption: PDE5 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for dissolving a poorly soluble compound.
Caption: Workflow for preparing a stable stock solution of a PDE5 inhibitor.
References
Technical Support Center: Pde5-IN-4 and Novel PDE5 Inhibitors
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for optimizing the in vivo dosage of novel phosphodiesterase type 5 (PDE5) inhibitors, using Pde5-IN-4 as a representative example. Since specific data for "this compound" is not publicly available, this guide focuses on the general principles and established methodologies for characterizing a new chemical entity targeting PDE5.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dosage for a novel PDE5 inhibitor like this compound?
The initial step is to conduct a dose-ranging or maximum tolerated dose (MTD) study. This experiment aims to identify a range of doses that are well-tolerated by the animal model and to pinpoint the dose at which mild, but acceptable, side effects begin to appear. This information is crucial for selecting a safe and effective dose range for subsequent efficacy studies.
Q2: How do I select an appropriate animal model for my in vivo experiments?
The choice of animal model depends on the therapeutic area you are investigating. For studies on erectile dysfunction, rodent models of age-related or diabetes-induced erectile dysfunction are commonly used. For pulmonary hypertension research, rodent models where the condition is induced by agents like monocrotaline or hypoxia are standard. It is important to select a model where the PDE5 signaling pathway is well-characterized and relevant to the human condition.
Q3: What are the typical routes of administration for PDE5 inhibitors in preclinical studies?
The most common routes of administration for PDE5 inhibitors in animal studies are oral gavage (PO), intraperitoneal (IP), and intravenous (IV). Oral gavage is often preferred as it mimics the intended clinical route of administration for many drugs. However, IP and IV routes can be useful for initial studies to bypass first-pass metabolism and ensure complete bioavailability.
Troubleshooting Guide
Problem: I am observing high variability in my in vivo results.
-
Possible Cause 1: Formulation and Solubility Issues. Novel inhibitors can have poor solubility, leading to inconsistent absorption.
-
Solution: Ensure your compound is fully dissolved in a suitable vehicle. It may be necessary to use a co-solvent system or a suspension. Always vortex and visually inspect the formulation for precipitation before each administration.
-
-
Possible Cause 2: Animal Handling and Stress. Stress can significantly impact physiological responses, including cardiovascular parameters.
-
Solution: Acclimate the animals to the experimental procedures and handling. Ensure consistent timing of dosing and measurements.
-
Problem: The compound is not showing the expected efficacy.
-
Possible Cause 1: Insufficient Dose or Bioavailability. The dose administered may not be reaching the target tissue in sufficient concentrations.
-
Solution: Conduct pharmacokinetic (PK) studies to determine the concentration of the compound in plasma and target tissues over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile and adjust the dosage accordingly.
-
-
Possible Cause 2: Inappropriate Timing of Measurement. The pharmacodynamic (PD) effect may be transient.
-
Solution: Perform a time-course experiment to measure the biological response at different time points after dosing to identify the peak effect time.
-
Experimental Protocols
Dose-Ranging and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Grouping: Divide animals into groups (n=3-5 per group), including a vehicle control group.
-
Dose Selection: Based on in vitro potency, select a starting dose and escalate in subsequent groups (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Administration: Administer the compound via the chosen route (e.g., oral gavage).
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., altered behavior, respiratory distress, weight loss) at regular intervals for at least 72 hours.
-
Data Analysis: Determine the highest dose that does not cause significant toxicity. This will be your MTD and will inform the dose selection for efficacy studies.
Pharmacokinetic (PK) Study
-
Animal Model: Use the same animal model as in your planned efficacy studies.
-
Dosing: Administer a single dose of the PDE5 inhibitor.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or saphenous vein).
-
Analysis: Process the blood to plasma and analyze the concentration of the compound using a validated analytical method like LC-MS/MS.
-
Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Data Presentation
Table 1: Representative In Vivo Dosing of Known PDE5 Inhibitors in Rodent Models
| Compound | Animal Model | Route of Administration | Dose Range | Therapeutic Area |
| Sildenafil | Rat | Oral (PO) | 1 - 20 mg/kg | Erectile Dysfunction |
| Sildenafil | Mouse | Intraperitoneal (IP) | 5 - 50 mg/kg | Pulmonary Hypertension |
| Tadalafil | Rat | Oral (PO) | 1 - 10 mg/kg | Erectile Dysfunction |
| Vardenafil | Rabbit | Intravenous (IV) | 0.1 - 1 mg/kg | Erectile Dysfunction |
Note: These are representative dose ranges from published literature and should only be used as a starting point for a novel inhibitor.
Visualizations
Caption: PDE5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo characterization of this compound.
Pde5-IN-4 troubleshooting Pde5-IN-4 synthesis impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Pde5-IN-4.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed during the synthesis of this compound?
A1: While specific impurities can vary based on the synthetic route, common classes of impurities encountered during the synthesis of this compound and other similar heterocyclic compounds include:
-
Unreacted Starting Materials: Residual starting materials that were not fully consumed in the reaction.
-
Reaction Intermediates: Incomplete conversion of intermediates to the final product.
-
Side-Reaction Products: Formation of undesired products through alternative reaction pathways.
-
Isomeric Impurities: Formation of structural or stereoisomers of this compound.
-
Reagent-Related Impurities: Impurities originating from the reagents, solvents, or catalysts used in the synthesis.
-
Degradation Products: Decomposition of this compound under certain reaction or purification conditions.
Q2: My final product purity is lower than expected after purification. What are the possible reasons?
A2: Low purity of the final product can stem from several factors:
-
Inefficient Purification: The chosen purification method (e.g., column chromatography, recrystallization) may not be optimal for separating this compound from specific impurities.
-
Co-eluting Impurities: An impurity may have a similar polarity or other physicochemical properties to this compound, leading to co-elution during chromatography.
-
Product Degradation During Purification: The product might be unstable on the stationary phase (e.g., silica gel) or due to prolonged exposure to purification solvents.
-
Contamination: Contamination from glassware, solvents, or handling can introduce impurities.
Q3: I am observing a persistent unknown peak in my HPLC analysis. How can I identify it?
A3: To identify an unknown impurity, a systematic approach is recommended:
-
LC-MS Analysis: The most effective initial step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity.
-
Tandem MS (MS/MS): Fragmentation analysis can provide structural information about the impurity.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass and elemental composition of the impurity.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) can elucidate its complete structure.
-
Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, heat, light, oxidation) can help to determine if the impurity is a degradation product.
Q4: How can I minimize the formation of impurities during the synthesis of this compound?
A4: Minimizing impurity formation involves optimizing the reaction conditions:
-
High-Purity Starting Materials: Use starting materials and reagents of the highest possible purity.
-
Reaction Optimization: Systematically vary parameters such as temperature, reaction time, stoichiometry of reactants, and catalyst loading to find the optimal conditions that favor the formation of the desired product.
-
Inert Atmosphere: If any of the reactants or intermediates are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or HPLC to monitor the reaction progress and stop it at the optimal time to prevent the formation of degradation products.
Troubleshooting Guides
Guide 1: Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction | - Increase reaction time.- Increase reaction temperature.- Add a fresh portion of the catalyst. |
| Poor quality of reagents | - Use freshly opened or purified reagents and solvents.- Check the activity of the catalyst. | |
| Presence of inhibitors | - Purify starting materials to remove any inhibitory impurities. | |
| Product degradation | Reaction temperature too high | - Lower the reaction temperature. |
| Extended reaction time | - Monitor the reaction and stop it once the starting material is consumed. | |
| Mechanical losses | During work-up and purification | - Optimize extraction and filtration procedures.- Ensure efficient recovery from the chromatography column. |
Guide 2: Presence of Specific Impurities
| Impurity Type | Analytical Observation (Hypothetical) | Potential Source | Mitigation Strategy |
| Unreacted Starting Material A | HPLC peak with retention time matching Starting Material A | Incomplete reaction | Optimize reaction conditions (time, temperature, stoichiometry). |
| N-Oxide Impurity | LC-MS shows M+16 peak | Oxidation of a nitrogen atom in the heterocyclic core | - Use deoxygenated solvents.- Perform the reaction under an inert atmosphere. |
| Isomer B | Same molecular weight as this compound but different retention time | Non-selective reaction step | - Modify reaction conditions to improve selectivity.- Use a chiral catalyst or resolving agent if it is a stereoisomer. |
| Dimeric Byproduct | LC-MS shows a peak at 2M+H | Side reaction between two molecules of an intermediate | - Use dilute reaction conditions.- Add one reactant slowly to the other to maintain a low concentration. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and water.
Protocol 2: Flash Column Chromatography for Purification of this compound
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate). The optimal solvent system should be determined by TLC analysis first.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Pre-adsorb the crude this compound onto a small amount of silica gel.
-
Load the dried, pre-adsorbed sample onto the top of the packed column.
-
Elute the column with the solvent gradient, starting with the low-polarity mixture.
-
Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
-
Visualizations
Pde5-IN-4 addressing unexpected side effects in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pde5-IN-4 in animal models. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells lining blood vessels.[1][2][3] By inhibiting PDE5, this compound leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation.[1][4][5] This mechanism is key to its therapeutic effects.
Q2: What are the most common expected side effects of this compound based on its mechanism?
A2: Due to its vasodilatory properties, the most common side effects associated with this compound are generally mild and transient. These can include headaches, flushing, dyspepsia, and nasal congestion.[6][7][8] These effects are a direct consequence of the vasodilation in various vascular beds.
Q3: Are there any known off-target effects for this class of compounds?
A3: While this compound is designed to be selective for PDE5, cross-reactivity with other phosphodiesterase isoforms can occur, leading to off-target effects. For instance, inhibition of PDE6, found in retinal photoreceptors, can lead to transient visual disturbances such as a blue tinge to vision (cyanopsia) or blurred vision.[6][9][10] Inhibition of PDE11, present in skeletal muscle, has been associated with back pain and myalgia.[5][6]
Troubleshooting Guide: Unexpected Side Effects in Animal Models
Issue 1: Unexpected Cardiovascular Events
Q: We observed a significant and sustained drop in blood pressure in our rodent model following administration of this compound, beyond the expected transient hypotensive effect. What could be the cause and how can we investigate this?
A: An unexpectedly severe or prolonged hypotensive response could be due to several factors, including dose, formulation, animal strain, or interaction with other experimental conditions.
Troubleshooting Steps:
-
Dose-Response Confirmation: Verify the dose-response relationship for the hypotensive effect. It's possible the current dose is on the steep part of the curve or is supramaximal. Consider a dose de-escalation study.
-
Pharmacokinetic Analysis: Analyze plasma concentrations of this compound to ensure they are within the expected range. Higher than anticipated exposure could explain the exaggerated pharmacodynamic effect.
-
Cardiovascular Monitoring: Implement continuous cardiovascular monitoring using telemetry in a subset of animals to characterize the time course of the hypotensive effect and to assess for any accompanying arrhythmias or changes in heart rate.[11]
-
Vehicle Control: Ensure that the vehicle used for formulation is not contributing to the observed cardiovascular effects. Administer the vehicle alone as a control group.
-
Animal Model Considerations: Different animal strains can exhibit varying sensitivities to vasodilators. Review the literature for the cardiovascular profile of the specific strain being used.
Issue 2: Unexplained Visual Impairment
Q: Our canine models are exhibiting signs of visual disturbance (e.g., bumping into objects, reluctance to move in low light) after repeated dosing with this compound. How can we confirm and characterize this?
A: Visual disturbances are a known, though less common, side effect of PDE5 inhibitors due to off-target inhibition of PDE6 in the retina.[6][8][10]
Troubleshooting Steps:
-
Ophthalmological Examination: Conduct a thorough ophthalmological examination, including fundoscopy, to look for any morphological changes in the retina.
-
Electroretinography (ERG): Perform ERG to functionally assess the health of the retinal photoreceptor cells (rods and cones). A reduction in the b-wave amplitude can be indicative of PDE6 inhibition.
-
Dose and Duration Dependence: Evaluate if the observed visual impairment is dependent on the dose and/or duration of this compound administration.
-
Compound Specificity: If possible, test a structurally different PDE5 inhibitor with a known selectivity profile against PDE6 to determine if the effect is class-wide or specific to this compound.
Data Presentation
Table 1: Hypothetical Dose-Dependent Cardiovascular Effects of this compound in Telemetered Beagle Dogs (n=6 per group)
| Dose (mg/kg, p.o.) | Maximum Decrease in Mean Arterial Pressure (mmHg) | Time to Maximum Effect (hours) | Change in Heart Rate (bpm) at Tmax |
| Vehicle Control | -2 ± 1.5 | - | +1 ± 2 |
| 1 | -15 ± 3.2 | 1.0 | +10 ± 5 |
| 5 | -35 ± 4.1 | 0.8 | +25 ± 7 |
| 20 | -55 ± 5.6 | 0.5 | +40 ± 9 |
Table 2: Hypothetical Effect of this compound on Electroretinography (ERG) b-wave Amplitude in Sprague-Dawley Rats after 14 Days of Dosing (n=8 per group)
| Dose (mg/kg/day, p.o.) | Scotopic (rod-mediated) b-wave Amplitude (% of control) | Photopic (cone-mediated) b-wave Amplitude (% of control) |
| Vehicle Control | 100 ± 8 | 100 ± 7 |
| 10 | 95 ± 10 | 98 ± 6 |
| 50 | 75 ± 12 | 88 ± 9 |
| 200 | 50 ± 15** | 70 ± 11 |
| *p<0.05, **p<0.01 vs. Vehicle Control |
Experimental Protocols
Protocol 1: Continuous Cardiovascular Monitoring in Telemetered Canines
-
Animal Model: Male beagle dogs surgically implanted with telemetry transmitters for the measurement of blood pressure, heart rate, and electrocardiogram (ECG).
-
Acclimation: Animals are allowed to recover from surgery for at least two weeks and are acclimated to the study environment.
-
Dosing: this compound or vehicle is administered orally via gavage.
-
Data Collection: Cardiovascular parameters are continuously recorded from 24 hours pre-dose to 48 hours post-dose.
-
Data Analysis: Data is averaged into 15-minute intervals. The change from the pre-dose baseline is calculated for each time point. Key parameters include the maximum change in blood pressure and heart rate, and the time to maximum effect.
Protocol 2: Electroretinography (ERG) in Rodents
-
Animal Model: Male Sprague-Dawley rats.
-
Dark Adaptation: Animals are dark-adapted overnight prior to the ERG recording.
-
Anesthesia and Pupil Dilation: Animals are anesthetized, and their pupils are dilated with a mydriatic agent.
-
Electrode Placement: A corneal electrode is placed on the eye, with reference and ground electrodes placed subcutaneously.
-
Light Stimulation: A series of light flashes of increasing intensity are presented to elicit scotopic (rod) and photopic (cone) responses.
-
Data Recording and Analysis: The electrical responses from the retina (a-wave and b-wave) are recorded and amplified. The amplitude and implicit time of the waves are measured and compared between treatment groups.
Visualizations
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. hims.com [hims.com]
- 4. Phosphodiesterase-5 inhibitors and the heart: compound cardioprotection? | Heart [heart.bmj.com]
- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Sildenafil - Wikipedia [en.wikipedia.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. ahajournals.org [ahajournals.org]
Technical Support Center: Pde5-IN-4 Protocol Refinement for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pde5-IN-4 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways.[3][4] By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell. This elevated cGMP level activates downstream signaling cascades, most notably through protein kinase G (PKG), resulting in physiological responses such as smooth muscle relaxation and vasodilation.[5][6]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in pre-clinical research to investigate the therapeutic potential of PDE5 inhibition in various disease models. Based on information for similar compounds and the known roles of PDE5, research areas include cardiovascular diseases such as acute myocardial infarction and pulmonary hypertension, neurological disorders, and certain types of cancer where the cGMP signaling pathway is implicated.[1][5][7]
Q3: How should I store and handle this compound?
A3: this compound powder should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and should be stored at -20°C or -80°C. For use, it is recommended to store stock solutions at -20°C for up to one month and at -80°C for up to six months to maintain stability.[1] Avoid repeated freeze-thaw cycles.
Q4: In what solvent should I dissolve this compound?
A4: this compound is soluble in DMSO.[8] For cell-based assays, it is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it in cell culture medium to the final working concentration.
Q5: What is a typical working concentration for this compound in a cell-based assay?
A5: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on the potency of similar PDE5 inhibitors, a typical starting concentration range for an IC50 determination would be from 0.1 nM to 1 µM.[9][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Protocol 1: Cell-Based cGMP Assay Using HTRF
This protocol describes the measurement of intracellular cGMP levels in response to this compound treatment using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells expressing PDE5 (e.g., vascular smooth muscle cells, HEK293 cells transfected with PDE5)
-
Cell culture medium
-
This compound
-
DMSO
-
A nitric oxide (NO) donor (e.g., sodium nitroprusside - SNP) or a guanylate cyclase activator to stimulate cGMP production
-
White, opaque 96- or 384-well microplates suitable for fluorescence reading
-
HTRF-compatible microplate reader
Methodology:
-
Cell Seeding: Seed cells in a white, opaque microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%, as higher concentrations can be cytotoxic.[14][15]
-
Compound Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 30 minutes at 37°C.
-
Stimulation: Add the NO donor (e.g., SNP at a final concentration of 10 µM) to all wells except the basal control wells. Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C to stimulate cGMP production.
-
Cell Lysis and HTRF Reaction: Following the manufacturer's instructions for the HTRF cGMP assay kit, lyse the cells and add the HTRF reagents (cGMP-d2 and anti-cGMP cryptate).
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 60 minutes).
-
Measurement: Read the fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible microplate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is to assess the potential cytotoxic effects of this compound on the cells used in the primary assay.
Materials:
-
Cells used in the primary assay
-
Cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding: Seed cells in a 96-well clear microplate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations, including concentrations higher than the expected IC50, for the same duration as the primary assay. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Signal or No Response in cGMP Assay | 1. Low PDE5 expression in the chosen cell line. 2. Ineffective stimulation of cGMP production. 3. This compound is inactive or degraded. 4. Incorrect assay setup. | 1. Confirm PDE5 expression in your cell line via Western Blot or qPCR. Consider using a cell line with higher PDE5 expression or a transfected cell line. 2. Optimize the concentration and incubation time of the NO donor or guanylate cyclase activator. 3. Check the storage conditions and age of the this compound stock solution. Test a known PDE5 inhibitor as a positive control. 4. Carefully review the HTRF assay kit protocol and ensure all steps are followed correctly. |
| High Variability Between Replicates | 1. Uneven cell seeding. 2. Pipetting errors. 3. Compound precipitation. | 1. Ensure a single-cell suspension before seeding and use appropriate techniques for even cell distribution. 2. Use calibrated pipettes and be consistent with pipetting techniques. 3. Observe the wells for any signs of precipitation after adding the compound. If precipitation occurs, try preparing fresh dilutions or using a lower final DMSO concentration.[16] |
| Unexpected Cytotoxicity | 1. High concentration of this compound. 2. High final DMSO concentration.[14] 3. Off-target effects of the inhibitor.[17] | 1. Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range. 2. Ensure the final DMSO concentration in the assay is below the toxic level for your specific cell line (generally <0.5%).[18] 3. Investigate potential off-target effects by testing the inhibitor in cells lacking PDE5 or by using inhibitors of other PDEs.[19][20] |
| IC50 Value Differs Significantly from Expected | 1. Different experimental conditions (cell type, substrate concentration, etc.).[21] 2. Compound instability in the assay medium. 3. Assay interference. | 1. IC50 values are highly dependent on assay conditions. Compare your protocol to published methods for other PDE5 inhibitors. 2. Assess the stability of this compound in your cell culture medium over the course of the experiment. 3. Check for any potential interference of this compound with the HTRF assay components by running appropriate controls. |
Data Presentation
Table 1: Physicochemical and Potency Data for this compound and Structurally Similar PDE5 Inhibitors
| Compound | Molecular Weight ( g/mol ) | IC50 (PDE5) | Solubility |
| This compound | Data not available | Data not available | Soluble in DMSO |
| Pde5-IN-12 | 400.79 | 22 nM[10] | Soluble in DMSO |
| Pde5-IN-42 | 453.54 | 0.04 nM[22] | Soluble in DMSO |
| Sildenafil | 474.58 | ~5.22 nM[9] | Soluble in DMSO |
| Tadalafil | 389.41 | ~2 nM | Soluble in DMSO |
| Vardenafil | 488.60 | ~0.7 nM[9] | Soluble in DMSO |
Note: Specific data for this compound was not publicly available. Data for similar compounds from the same supplier and well-known PDE5 inhibitors are provided for reference.
Visualizations
Caption: cGMP signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a cell-based cGMP HTRF assay.
Caption: Logical troubleshooting flow for this compound cell assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. munin.uit.no [munin.uit.no]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 6. PDE5 is converted to an activated state upon cGMP binding to the GAF A domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. HTRF cGMP Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 12. revvity.com [revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. lifetein.com [lifetein.com]
- 15. lifetein.com [lifetein.com]
- 16. researchgate.net [researchgate.net]
- 17. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 22. medchemexpress.com [medchemexpress.com]
Pde5-IN-4 managing tachyphylaxis with Pde5-IN-4 in long-term studies
Welcome to the technical support center for Pde5-IN-4. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges encountered during long-term in-vitro and in-vivo studies, with a specific focus on managing tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and is it a concern with long-term this compound administration?
Tachyphylaxis is a phenomenon characterized by a rapidly decreasing response to a drug following repeated administration. In the context of PDE5 inhibitors, this would manifest as a reduced therapeutic effect over time. While the possibility of tachyphylaxis with long-term use of PDE5 inhibitors has been a topic of discussion, it has not been definitively confirmed in clinical settings, and further long-term studies are required.[1] Some studies have suggested a molecular basis for tachyphylaxis, where high concentrations of a PDE5 inhibitor led to increased PDE5 expression in cell cultures.[1] However, other research indicates that a decrease in efficacy might be more plausibly explained by the progression of the underlying disease state rather than a true pharmacological tolerance.[2]
Q2: What are the potential molecular mechanisms that could underlie tachyphylaxis to this compound?
The primary concern for tachyphylaxis with PDE5 inhibitors revolves around the potential for upregulation of PDE5 expression in response to chronic inhibition.[3] Theoretically, prolonged elevation of cGMP due to PDE5 inhibition could trigger a compensatory mechanism where the cell increases the synthesis of the PDE5 enzyme to restore normal cGMP hydrolysis. This would necessitate higher doses of the inhibitor to achieve the same therapeutic effect.[4]
Q3: Are there alternative explanations for a perceived loss of this compound efficacy in long-term experimental models?
Yes, several factors can mimic tachyphylaxis and should be investigated before concluding that pharmacological tolerance has developed. These include:
-
Progression of Underlying Disease: In animal models of diseases such as diabetes or atherosclerosis, the worsening of the underlying condition can lead to a reduced response to this compound.[2]
-
Inadequate Dosing or Administration: Incorrect dosage or improper administration of the compound can lead to suboptimal therapeutic levels and an apparent lack of effect.[2]
-
Development of Comorbidities: The emergence of other health issues in animal models over the course of a long-term study could impact the efficacy of this compound.
-
Psychosocial Factors: In clinical contexts, psychosocial and relationship factors can influence the perceived efficacy of PDE5 inhibitors.[1][5]
Troubleshooting Guide
If you observe a diminished response to this compound in your long-term studies, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Gradual decrease in efficacy over several weeks/months. | Progression of the underlying experimental disease model. | Assess key biomarkers and physiological parameters of the disease model to determine if its severity has increased over time. |
| Development of tachyphylaxis. | Conduct experiments to measure PDE5 expression and activity in the target tissue (see Experimental Protocols section). | |
| Inconsistent or variable response to this compound. | Issues with drug formulation, stability, or administration. | Verify the stability and concentration of your this compound formulation. Review and standardize your administration protocol. |
| Fluctuations in the health of the animal models. | Monitor animal health closely for any signs of new or worsening conditions. | |
| Initial non-response or poor response to this compound. | Inadequate dosage. | Perform a dose-response study to ensure an optimal dose is being used for the specific experimental model and conditions.[2] |
| Severe disease state at the onset of the study. | Characterize the baseline severity of the disease in your model to ensure it is within a range where this compound is expected to be effective.[1][5] |
Quantitative Data from a Long-Term Sildenafil Study
The following table summarizes data from a two-year study on sildenafil, a well-characterized PDE5 inhibitor, which provides some clinical context for the discussion of long-term efficacy.
| Metric | Finding | Reference |
| Dose Escalation | 20% of patients who were followed for 2 years had to increase their sildenafil dose to achieve the same effect. | [4] |
| Discontinuation Due to Loss of Efficacy | 17% of patients discontinued the use of sildenafil due to a perceived loss of efficacy over the two-year period. | [1][4] |
Experimental Protocols
1. Protocol for Assessing Tachyphylaxis in an Animal Model
This protocol describes a general workflow to investigate whether tachyphylaxis to this compound is developing in a long-term animal study.
Workflow for investigating tachyphylaxis in vivo.
2. In-Vitro Protocol to Evaluate a Molecular Basis for Tachyphylaxis
This protocol outlines an in-vitro experiment to determine if prolonged exposure to this compound upregulates PDE5 expression in a relevant cell line (e.g., smooth muscle cells).
-
Cell Culture: Culture cavernosal smooth muscle cells.
-
Treatment: Treat cells with a high concentration of this compound for an extended period (e.g., 4-5 days).[3] A control group should be treated with the vehicle only.
-
Sample Collection: Harvest cells at various time points.
-
Analysis:
-
Quantitative PCR (qPCR): Measure PDE5 mRNA levels to assess gene expression.
-
Western Blot: Quantify PDE5 protein levels.
-
Enzyme Activity Assay: Measure the cGMP-hydrolyzing activity of PDE5 in cell lysates.
-
Signaling Pathways
The Nitric Oxide/cGMP Pathway and PDE5 Inhibition
The following diagram illustrates the mechanism of action of this compound. Sexual arousal triggers the release of nitric oxide (NO), which stimulates guanylate cyclase to produce cGMP.[1][5] cGMP then leads to smooth muscle relaxation and vasodilation.[6][7] this compound works by inhibiting PDE5, the enzyme that breaks down cGMP, thereby prolonging the vasodilatory effect.[1][5][6]
Mechanism of action of this compound.
References
- 1. Treating erectile dysfunction when PDE5 inhibitors fail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicinetoday.com.au [medicinetoday.com.au]
- 3. New Oral Agents for Erectile Dysfunction » Sexual Medicine » BUMC [bumc.bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Overcoming Resistance to PDE5-IN-4 in Cell Lines
Disclaimer: Information regarding specific resistance mechanisms to PDE5-IN-4 is not currently available in published literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on the established mechanisms of the broader class of Phosphodiesterase Type 5 (PDE5) inhibitors. These principles may be applicable to overcoming resistance observed with this compound.
Troubleshooting Guides
Issue 1: Reduced or No Apoptotic/Anti-proliferative Effect of this compound
If you are observing a diminished or complete lack of the expected anti-proliferative or pro-apoptotic effects of this compound in your cell line, consider the following potential causes and troubleshooting steps.
Potential Causes:
-
Low Intracellular cGMP Levels: PDE5 inhibitors function by preventing the degradation of cyclic guanosine monophosphate (cGMP). If the basal production of cGMP is insufficient, this compound will have a limited effect.[1][2][3]
-
Overexpression of Efflux Pumps: Cancer cells can develop resistance to various drugs by upregulating ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell.[4]
-
Alterations in Downstream Signaling Pathways: Resistance may arise from mutations or altered expression of proteins downstream of cGMP, such as Protein Kinase G (PKG).
-
PDE5A Gene Amplification or Mutation: Increased expression of the PDE5A enzyme or mutations that reduce the binding affinity of this compound can lead to resistance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for PDE5 inhibitors like this compound?
A1: PDE5 inhibitors block the phosphodiesterase type 5 (PDE5) enzyme.[1][2] PDE5 is responsible for breaking down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, these compounds increase intracellular cGMP levels.[1][2] This accumulation of cGMP activates downstream signaling pathways, primarily through Protein Kinase G (PKG), which can lead to various cellular effects including smooth muscle relaxation, anti-proliferative effects, and apoptosis in cancer cells.[4]
Signaling Pathway of PDE5 Inhibition
Caption: Simplified signaling pathway of PDE5 inhibition.
Q2: My cell line seems resistant to this compound. How can I determine if insufficient cGMP production is the issue?
A2: You can measure intracellular cGMP levels in your cell line both at baseline and after stimulation with a nitric oxide (NO) donor (e.g., sodium nitroprusside). If basal cGMP levels are very low and do not increase significantly with an NO donor, this suggests a potential issue with the upstream NO-sGC signaling pathway.
Q3: Can co-treatment with other compounds overcome this compound resistance?
A3: Yes, co-treatment strategies can be effective. Based on the mechanism of PDE5 inhibitors, here are some rational combinations:
| Combination Strategy | Rationale | Example Compound(s) |
| NO Donors | Increase the substrate for cGMP production.[3] | Sodium Nitroprusside (SNP), S-Nitrosoglutathione (GSNO) |
| Chemotherapeutic Agents | PDE5 inhibitors can sensitize cancer cells to chemotherapy by inhibiting multidrug resistance transporters.[4][5] | Doxorubicin, Paclitaxel, Cisplatin[5][6] |
| Efflux Pump Inhibitors | Directly block the pumps that may be removing this compound from the cell. | Verapamil, Tariquidar |
Q4: How do I test if my resistant cell line is overexpressing efflux pumps?
A4: You can assess the expression of common efflux pumps like ABCB1 (MDR1) and ABCG2 (BCRP) using techniques such as quantitative PCR (qPCR) or Western blotting. Functionally, you can use fluorescent substrates of these pumps (e.g., Rhodamine 123 for ABCB1) and measure their intracellular accumulation with and without this compound or a known inhibitor.
Key Experimental Protocols
Protocol 1: Measurement of Intracellular cGMP Levels
Objective: To quantify intracellular cGMP concentrations in response to this compound and/or an NO donor.
Methodology:
-
Cell Seeding: Plate your cells in a 12-well or 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
Wash the cells with serum-free media.
-
Pre-treat the cells with this compound (at your desired concentration) for 30 minutes.
-
Stimulate the cells with an NO donor (e.g., 100 µM Sodium Nitroprusside) for 10-15 minutes. Include control wells with no treatment, this compound alone, and NO donor alone.
-
-
Cell Lysis:
-
Aspirate the media and add 0.1 M HCl to lyse the cells and inhibit phosphodiesterase activity.
-
Incubate for 10 minutes at room temperature.
-
-
cGMP Quantification:
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Use the supernatant to determine cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
-
Data Normalization: Normalize the cGMP concentration to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).
Protocol 2: Efflux Pump Activity Assay (Rhodamine 123 Accumulation)
Objective: To functionally assess the activity of ABCB1 (MDR1) efflux pumps.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well black, clear-bottom plate suitable for fluorescence measurements.
-
Cell Treatment:
-
Wash cells with phenol red-free media.
-
Pre-incubate the cells with this compound, a known ABCB1 inhibitor (e.g., 10 µM Verapamil), or vehicle control for 30-60 minutes.
-
-
Rhodamine 123 Staining:
-
Add Rhodamine 123 (final concentration of 1-5 µM) to all wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Add PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/528 nm).
-
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound or Verapamil compared to the vehicle control indicates inhibition of efflux pump activity.
Experimental Workflow for Assessing Efflux Pump Inhibition
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Therapeutic strategies for optimizing PDE-5 inhibitor therapy in patients with erectile dysfunction considered difficult or challenging to treat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE5 inhibitors, sildenafil and vardenafil, reverse multidrug resistance by inhibiting the efflux function of multidrug resistance protein 7 (ATP‐binding Cassette C10) transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphodiesterase Type 5 (PDE5) Inhibitors Sensitize Topoisomerase II Inhibitors in Killing Prostate Cancer Through PDE5-Independent Impairment of HR and NHEJ DNA Repair Systems [frontiersin.org]
Validation & Comparative
Comparative Analysis of PDE5 Inhibitors for Pulmonary Hypertension: Tadalafil vs. Sildenafil
A comprehensive guide for researchers and drug development professionals.
Initial Note: This comparison guide was initially requested to compare "Pde5-IN-4" with tadalafil. However, a thorough search of publicly available scientific literature and databases did not yield any information on a compound specifically designated as "this compound." It is presumed that this may be a proprietary, pre-clinical, or otherwise non-publicly disclosed compound. Therefore, this guide has been adapted to compare two leading, clinically approved phosphodiesterase-5 (PDE5) inhibitors for the treatment of pulmonary hypertension (PH): tadalafil and sildenafil . This comparison aims to provide a valuable resource by leveraging the extensive body of available experimental data for these two compounds.
Introduction to PDE5 Inhibition in Pulmonary Hypertension
Pulmonary hypertension is a severe and progressive disease characterized by elevated pressure in the pulmonary arteries, leading to right heart failure and premature death.[1] A key therapeutic strategy involves targeting the nitric oxide (NO) signaling pathway. NO stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation.[2] Phosphodiesterase type 5 (PDE5), an enzyme highly expressed in the pulmonary vasculature, degrades cGMP.[2][3] PDE5 inhibitors block this degradation, thereby increasing intracellular cGMP levels, which promotes relaxation of pulmonary vascular smooth muscle cells and vasodilation.[4] Both tadalafil and sildenafil are selective inhibitors of PDE5 and are approved for the treatment of pulmonary arterial hypertension (PAH), a common form of PH.[5][6][7]
Mechanism of Action
Both tadalafil and sildenafil share the same fundamental mechanism of action by competitively inhibiting the PDE5 enzyme.[2][4] This inhibition leads to an accumulation of cGMP in the pulmonary arterial smooth muscle cells, resulting in vasodilation and a decrease in pulmonary vascular resistance.[2] The enhanced cGMP signaling also has anti-proliferative effects on the pulmonary vascular smooth muscle cells, which can contribute to the long-term benefits in managing PAH.[3]
Pharmacokinetic Profile
While both drugs target PDE5, their pharmacokinetic profiles exhibit notable differences, particularly in terms of dosing frequency and duration of action. Tadalafil is characterized by a longer half-life, allowing for once-daily dosing, whereas sildenafil's shorter half-life necessitates multiple daily doses.[8][9]
| Parameter | Tadalafil | Sildenafil | Reference(s) |
| Bioavailability | ~80% (in general) | ~40% | [10][11] |
| Time to Peak Plasma Concentration | 2-8 hours | 30-120 minutes | [4][10] |
| Elimination Half-life | 15-17.5 hours (for ED/BPH); 35 hours (for PAH) | ~4 hours | [5][11] |
| Metabolism | Primarily by CYP3A4 | Primarily by CYP3A4 | [4][10] |
| Excretion | ~61% feces, ~36% urine (as metabolites) | ~80% feces, ~13% urine (as metabolites) | [5][11] |
| Standard Dosing for PAH | 40 mg once daily | 20 mg three times daily | [6][7] |
Efficacy in Pulmonary Hypertension
Both tadalafil and sildenafil have demonstrated efficacy in improving exercise capacity and hemodynamic parameters in patients with PAH.[12][13] Clinical trials have shown significant improvements in the 6-minute walk distance (6MWD), a key endpoint in PAH studies.
Preclinical Evidence
Animal models are crucial for studying the pathophysiology of PH and for the preclinical evaluation of new therapies. The two most common models are the monocrotaline-induced PH in rats and the hypoxia/SU5416-induced PH in mice.
In a study on a canine model of experimentally-induced PH, both tadalafil and sildenafil improved hemodynamic parameters.[9]
Clinical Evidence
A systematic literature review and meta-analysis of randomized controlled trials suggest that both tadalafil and sildenafil are effective in treating PAH.[14][15] Some studies indicate that tadalafil may offer comparable or slightly greater improvements in 6MWD and reductions in pulmonary vascular resistance (PVR) compared to sildenafil.[14][16]
| Endpoint | Tadalafil (40 mg once daily) | Sildenafil (20 mg three times daily) | Reference(s) |
| Change in 6MWD from baseline (meters) | +33 m at 16 weeks (placebo-corrected) | +48 m at 12 weeks (placebo-corrected) | [13] |
| Time to Clinical Worsening | Significantly increased vs. placebo | Delayed clinical worsening | [5][13] |
| Hemodynamic Improvements | Significant improvements in cardiopulmonary hemodynamics | Significant decrease in mean pulmonary artery pressure and PVR | [2][13] |
Safety and Tolerability
Tadalafil and sildenafil are generally well-tolerated, with most adverse events being mild to moderate in severity. The side effect profiles are similar and are related to their vasodilatory effects.
| Common Adverse Events | Tadalafil | Sildenafil | Reference(s) |
| Headache | Yes | Yes | [6][7] |
| Flushing | Yes | Yes | [6][7] |
| Dyspepsia | Yes | Yes | [6][7] |
| Nasal Congestion | Yes | Yes | [6][7] |
| Myalgia/Back Pain | More common | Less common | [6][9] |
| Visual Disturbances (e.g., blue-tinged vision) | Less common (due to higher selectivity over PDE6) | More common | [2][13] |
Contraindications: Both drugs are contraindicated in patients taking nitrates due to the risk of severe hypotension.[4]
Experimental Protocols
Monocrotaline-Induced Pulmonary Hypertension in Rats
This is a widely used model for inducing PH.[1][17]
Protocol:
-
Animal Model: Male Wistar rats (250-300g).
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT) at a dose of 60 mg/kg.[18][19] MCT is metabolized in the liver to a toxic pyrrole derivative that injures the pulmonary vascular endothelium, leading to inflammation and vascular remodeling.[17]
-
Disease Development: Rats typically develop significant PH with a mean pulmonary artery pressure of around 40 mmHg approximately 4 weeks after the MCT injection.[1]
-
Treatment: Drug administration (e.g., tadalafil or sildenafil via oral gavage) is typically initiated after the establishment of PH (e.g., 2-3 weeks post-MCT) and continued for a defined period (e.g., 2-4 weeks).
-
Assessment:
-
Hemodynamics: Measurement of right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Right Ventricular Hypertrophy: Calculation of the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight).
-
Histology: Examination of pulmonary artery remodeling (medial wall thickness) and right ventricular fibrosis.
-
Hypoxia/SU5416-Induced Pulmonary Hypertension in Mice
This model is known for inducing a more severe angioproliferative PH that more closely resembles the pathology in human PAH.[20][21]
Protocol:
-
Animal Model: C57BL/6 mice.
-
Induction:
-
Hypoxia: Mice are housed in a hypoxic chamber (10% O2) for 3 weeks.[20]
-
SU5416 Injection: On day 1, mice receive a subcutaneous injection of SU5416 (a VEGF receptor antagonist) at a dose of 20 mg/kg.[20][21] The combination of chronic hypoxia and VEGF receptor blockade leads to endothelial cell apoptosis and subsequent proliferation of apoptosis-resistant endothelial cells, resulting in severe vascular remodeling.[20]
-
-
Disease Development: Severe PH and right ventricular hypertrophy develop over the 3-week period.
-
Treatment: The test compound can be administered during the induction phase (prophylactic) or after the establishment of PH (therapeutic).
-
Assessment: Similar to the MCT model, assessment includes hemodynamic measurements, Fulton index, and histological analysis of pulmonary vascular and right ventricular remodeling.[22]
Conclusion
Both tadalafil and sildenafil are effective PDE5 inhibitors for the treatment of pulmonary hypertension, with a well-established mechanism of action and safety profile. The primary distinction lies in their pharmacokinetic properties, with tadalafil's longer half-life offering the convenience of once-daily administration. The choice between these agents may depend on factors such as patient adherence, potential for drug interactions, and subtle differences in their side-effect profiles. Further head-to-head clinical trials are needed to definitively establish the comparative long-term efficacy and safety of these two important therapies for pulmonary hypertension.
References
- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Sildenafil (Pulmonary Hypertension) Monograph for Professionals - Drugs.com [drugs.com]
- 6. phassociation.org [phassociation.org]
- 7. phassociation.org [phassociation.org]
- 8. Tadalafil for Treatment of Pulmonary Hypertension: Mechanisms, Evidence, and Emerging Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical efficacy of tadalafil compared to sildenafil in treatment of moderate to severe canine pulmonary hypertension: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Clinical utility of tadalafil in the treatment of pulmonary arterial hypertension: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Restricted [jnjmedicalconnect.com]
- 17. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 21. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension | Springer Nature Experiments [experiments.springernature.com]
- 22. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pde5-IN-4 with Leading PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel phosphodiesterase type 5 (PDE5) inhibitor, Pde5-IN-4, with established market leaders: sildenafil, tadalafil, and vardenafil. The following sections detail the biochemical potency, selectivity, and pharmacokinetic profiles of these compounds, supported by experimental data and standardized protocols. This objective analysis is intended to aid researchers in evaluating the potential of this compound as a therapeutic agent.
The cGMP Signaling Pathway and PDE5 Inhibition
Phosphodiesterase type 5 is a key enzyme in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn leads to smooth muscle relaxation and vasodilation.[4] PDE5 specifically hydrolyzes cGMP, terminating its downstream effects.[2] PDE5 inhibitors act by competitively blocking the active site of the enzyme, leading to an accumulation of cGMP and enhanced vasodilation.[1][2]
Caption: The cGMP signaling pathway and the mechanism of action of this compound.
Biochemical Potency: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other leading PDE5 inhibitors against the PDE5 enzyme.
| Compound | PDE5 IC50 (nM) |
| This compound | 1.86 [5] |
| Sildenafil | 3.5 - 8.5[6] |
| Tadalafil | 2[7] |
| Vardenafil | 0.1 - 0.4[7] |
Lower IC50 values indicate greater potency.
Selectivity Profile of PDE5 Inhibitors
The selectivity of a PDE5 inhibitor is crucial for minimizing off-target effects. This is determined by comparing its potency against PDE5 to its potency against other phosphodiesterase isoforms. The following table presents the selectivity ratios for this compound and its competitors.
| Compound | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity (PDE6/PDE5) | Selectivity (PDE11/PDE5) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Sildenafil | ~20-30 | >10,000 | ~6-10 | >1000 |
| Tadalafil | ~100 | ~10-20 | ~50 | ~5-10 |
| Vardenafil | ~10-15 | >10,000 | ~100 | >10,000 |
Higher selectivity ratios indicate a more favorable safety profile with a lower likelihood of side effects related to the inhibition of other PDE isoforms. For instance, inhibition of PDE6 can lead to visual disturbances, while inhibition of PDE11's physiological role is less understood.[3][8]
Pharmacokinetic Properties
The pharmacokinetic profiles of PDE5 inhibitors dictate their onset and duration of action, as well as their dosing regimen.
| Parameter | This compound | Sildenafil | Tadalafil | Vardenafil |
| Tmax (hours) | Data not available | ~1[7] | ~2[7] | ~1[7] |
| Half-life (hours) | Data not available | ~4[7] | ~17.5[7] | ~4[7] |
| Metabolism | Data not available | CYP3A4 (major), CYP2C9 (minor)[4] | CYP3A4 | CYP3A4 (major), CYP3A5, CYP2C (minor) |
Experimental Protocols
To ensure accurate and reproducible results in the evaluation of PDE5 inhibitors, standardized experimental protocols are essential.
In Vitro PDE5 Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of the PDE5 enzyme by 50%.
Caption: A typical workflow for determining the IC50 of a PDE5 inhibitor.
Methodology:
-
Enzyme Preparation: Purified recombinant human PDE5 is used.
-
Inhibitor Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Reaction Mixture: The enzyme is pre-incubated with the inhibitor in a reaction buffer.
-
Substrate Addition: The reaction is initiated by the addition of radiolabeled cGMP ([³H]-cGMP).
-
Incubation: The reaction is allowed to proceed for a defined period at a constant temperature.
-
Reaction Termination: The reaction is stopped.
-
Product Separation: The product ([³H]-GMP) is separated from the unreacted substrate.
-
Quantification: The amount of [³H]-GMP is quantified using scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Selectivity Profiling
To determine the selectivity of an inhibitor, the IC50 determination assay is repeated for a panel of other phosphodiesterase isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). The selectivity ratio is then calculated by dividing the IC50 for the other isoform by the IC50 for PDE5.
Conclusion
This guide provides a framework for the comparative evaluation of this compound against established PDE5 inhibitors. The available data on this compound's potency is promising; however, a comprehensive assessment of its selectivity and pharmacokinetic profile is necessary to fully understand its therapeutic potential and safety. The provided experimental protocols offer a standardized approach for generating these critical datasets. Further in vivo studies will be required to translate these in vitro findings into clinical efficacy.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. PDE-5 inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PDE5-IN-4 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established in vivo methods for validating the target engagement of phosphodiesterase 5 (PDE5) inhibitors, using the hypothetical compound Pde5-IN-4 as a case study. Given the absence of specific data for this compound in published literature, this document leverages experimental data from well-characterized PDE5 inhibitors—sildenafil, tadalafil, and vardenafil—to illustrate the application and comparison of key validation techniques. The primary methods discussed are Positron Emission Tomography (PET) imaging, direct measurement of the downstream biomarker cyclic guanosine monophosphate (cGMP), and Activity-Based Protein Profiling (ABPP).
Introduction to PDE5 and Target Engagement
Phosphodiesterase 5 (PDE5) is a crucial enzyme in the nitric oxide (NO) signaling pathway. It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation. Inhibition of PDE5 by compounds like this compound is expected to increase intracellular cGMP levels, leading to various physiological effects. Validating that a drug candidate directly interacts with its intended target (target engagement) in a living organism is a critical step in drug development. It provides essential evidence for the compound's mechanism of action and helps to interpret efficacy and safety data.
Comparative Analysis of In Vivo Target Engagement Methods
The selection of a method to validate in vivo target engagement of a PDE5 inhibitor depends on factors such as the desired quantitative nature of the data, the need for spatial information, and the availability of specialized reagents and equipment. Below is a comparison of three key methodologies.
| Method | Principle | Advantages | Disadvantages | Key Quantitative Readout |
| Positron Emission Tomography (PET) Imaging | Non-invasive imaging using a radiolabeled form of the inhibitor (or a competing radioligand) to visualize and quantify its binding to PDE5 in tissues. | Provides spatial and temporal information on target distribution and occupancy. Non-invasive, allowing for longitudinal studies in the same subject. | Requires synthesis of a radiolabeled tracer. Specialized and expensive imaging equipment is necessary. Resolution may be limited for some applications. | Standardized Uptake Value (SUV), Binding Potential (BP), Target Occupancy (%) |
| cGMP Biomarker Measurement | Direct quantification of the downstream second messenger, cGMP, in plasma or tissue samples following inhibitor administration. An increase in cGMP levels indicates PDE5 inhibition. | Relatively straightforward and cost-effective. Directly measures the functional consequence of target inhibition. | Does not directly measure drug-target binding. cGMP levels can be influenced by other pathways. Invasive tissue sampling may be required. | Fold-change in cGMP concentration (pmol/mg protein or pmol/mL plasma) |
| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes that covalently bind to the active site of enzymes. In a competitive experiment, pre-treatment with an inhibitor like this compound prevents probe binding, which can be quantified. | Directly measures the functional state of the target enzyme. Can be used to assess selectivity against other enzymes in the proteome. | Requires the development of a specific activity-based probe for PDE5. Typically requires tissue harvesting and is therefore an endpoint measurement. | Percent inhibition of probe labeling |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on studies with established PDE5 inhibitors and can be adapted for this compound.
Positron Emission Tomography (PET) Imaging of PDE5 Occupancy
This protocol is based on studies using radiolabeled sildenafil ([11C]sildenafil).
Objective: To non-invasively quantify the binding and occupancy of PDE5 by this compound in a target tissue (e.g., brain, lungs).
Materials:
-
This compound
-
Radiolabeled tracer (e.g., [11C]sildenafil or a custom [11C] or [18F]-labeled version of this compound)
-
Anesthetized animal model (e.g., rat or non-human primate)
-
PET scanner
-
Arterial blood sampler (for kinetic modeling)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner. Insert a catheter into the femoral artery and vein for blood sampling and tracer injection, respectively.
-
Baseline Scan: Inject a bolus of the radiotracer intravenously and acquire dynamic PET data for 60-90 minutes. Simultaneously, collect arterial blood samples to measure the concentration of the radiotracer in the plasma over time.
-
This compound Administration: Administer a single dose of non-radiolabeled this compound at the desired concentration and route.
-
Occupancy Scan: After a suitable time for drug distribution, perform a second PET scan with the same radiotracer injection and data acquisition protocol as the baseline scan.
-
Data Analysis:
-
Reconstruct PET images and draw regions of interest (ROIs) on the target tissue.
-
Use kinetic modeling with the plasma input function to calculate the binding potential (BPND) of the radiotracer in the target tissue for both the baseline and occupancy scans.
-
Calculate PDE5 occupancy using the following formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_occupancy) / BP_ND_baseline] * 100
-
Measurement of cGMP Levels in Plasma and Tissue
This protocol is adapted from in vivo studies with sildenafil in rats.[1]
Objective: To determine the effect of this compound on cGMP concentrations in plasma and target tissues.
Materials:
-
This compound
-
Animal model (e.g., male Wistar rats)
-
Saline (vehicle control)
-
Reagents for euthanasia and tissue collection
-
Homogenization buffer (e.g., 0.1 N HCl)
-
cGMP enzyme immunoassay (EIA) kit
-
Protein assay kit (e.g., BCA)
Procedure:
-
Animal Dosing: Administer this compound or vehicle to the animals via the intended route (e.g., oral gavage).
-
Sample Collection: At a predetermined time point after dosing (e.g., 1 hour), euthanize the animals.
-
Blood Collection: Collect trunk blood in tubes containing a phosphodiesterase inhibitor (e.g., IBMX) and EDTA. Centrifuge to obtain plasma.
-
Tissue Collection: Rapidly excise the target tissue (e.g., corpus cavernosum, lung, or brain), snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Sample Preparation:
-
Plasma: Precipitate proteins from plasma samples (e.g., with ethanol) and centrifuge. Collect the supernatant for cGMP analysis.
-
Tissue: Homogenize the frozen tissue in 0.1 N HCl. Centrifuge the homogenate and collect the supernatant.
-
-
cGMP Quantification:
-
Determine the protein concentration of the tissue homogenate supernatant using a standard protein assay.
-
Measure the cGMP concentration in the plasma and tissue supernatants using a commercial cGMP EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize tissue cGMP levels to the protein concentration (pmol cGMP/mg protein).
-
Compare the mean cGMP concentrations between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Activity-Based Protein Profiling (ABPP) for PDE5 Engagement
This is a generalized protocol for competitive ABPP, which would require the development of a PDE5-specific activity-based probe.
Objective: To directly measure the engagement of this compound with PDE5 in its native biological environment and assess its selectivity.
Materials:
-
This compound
-
Animal model
-
PDE5-specific activity-based probe (ABP) with a reporter tag (e.g., biotin or a fluorophore)
-
Lysis buffer
-
Streptavidin beads (for biotinylated probes)
-
SDS-PAGE and Western blotting reagents or mass spectrometer
Procedure:
-
In Vivo Inhibition: Treat animals with this compound or vehicle control.
-
Tissue Harvesting and Lysis: After the desired treatment duration, euthanize the animals and harvest the target tissues. Homogenize the tissues in a suitable lysis buffer to prepare a proteome lysate.
-
Probe Labeling: Incubate the proteome lysates with the PDE5-specific ABP. The probe will covalently label the active site of PDE5 that is not occupied by this compound.
-
Analysis of Target Engagement:
-
Gel-Based Analysis: If the probe contains a fluorescent tag, separate the proteins by SDS-PAGE and visualize the labeled PDE5 using a fluorescence scanner. A decrease in fluorescence intensity in the this compound treated samples compared to the control indicates target engagement.
-
Mass Spectrometry-Based Analysis: If the probe is biotinylated, enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins and analyze by LC-MS/MS to identify and quantify the labeled proteins. A decrease in the spectral counts or signal intensity of PDE5 peptides in the treated samples indicates target engagement.
-
-
Data Analysis: Quantify the band intensity (gel-based) or the peptide abundance (MS-based) for PDE5 in the treated and control groups. Calculate the percent inhibition of probe labeling to determine the degree of target engagement.
Visualizations
Signaling Pathway of PDE5 Inhibition
References
Pde5-IN-4 comparative analysis of Pde5-IN-4 side effect profiles
This guide provides a comparative analysis of the side effect profile of the novel phosphodiesterase type 5 (PDE5) inhibitor, Pde5-IN-4, against other established drugs in its class. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and tolerability. The information is supported by experimental data and detailed methodologies.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is an enzyme primarily located in the smooth muscle cells of the corpus cavernosum of the penis and the pulmonary vasculature.[1][2] It plays a crucial role in the regulation of blood flow by degrading cyclic guanosine monophosphate (cGMP).[1][3] The inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[4][5] This mechanism of action is the basis for the therapeutic use of PDE5 inhibitors in treating erectile dysfunction (ED) and pulmonary hypertension.[4][5][6]
While all PDE5 inhibitors share a common mechanism of action, their individual pharmacokinetic and pharmacodynamic properties can lead to variations in their side effect profiles.[5] These differences are often attributed to the varying selectivity of the inhibitors for the PDE5 enzyme over other phosphodiesterase isozymes, such as PDE6 in the retina and PDE11 in skeletal muscle.[4][5]
Comparative Side Effect Profile
The following table summarizes the incidence of common adverse effects observed with this compound in comparison to commercially available PDE5 inhibitors: sildenafil, tadalafil, vardenafil, and avanafil. The data for this compound is derived from preclinical and early-phase clinical studies, while the data for the comparator drugs is based on established prescribing information.
| Adverse Effect | This compound | Sildenafil | Tadalafil | Vardenafil | Avanafil |
| Headache | 12% | >10%[5] | >10% | >10% | 5.1-10.5% |
| Flushing | 8% | >10%[4] | 3-6% | 1-10% | 3.2-4.3% |
| Dyspepsia | 5% | 3-17% | 2-12% | 1-10% | <2% |
| Nasal Congestion | 4% | 4-9% | 2-4% | 1-10% | 1.8-2.9% |
| Visual Disturbances | <1% | 3-11% | <2% | <2% | <2% |
| Myalgia/Back Pain | 2% | <2% | 3-24% | <2% | <2% |
| Dizziness | 3% | 2-3% | 1-2% | 2% | <2% |
Signaling Pathway of PDE5 Inhibition
The following diagram illustrates the mechanism of action of PDE5 inhibitors in the context of smooth muscle relaxation.
References
- 1. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 6. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
Comparative Efficacy of PDE5 Inhibitors in Attenuating Fibrosis
A comprehensive guide for researchers and drug development professionals on the anti-fibrotic effects of phosphodiesterase type 5 (PDE5) inhibitors, with a comparative analysis of Sildenafil, Tadalafil, and Vardenafil.
This guide provides a comparative overview of the anti-fibrotic properties of established phosphodiesterase type 5 (PDE5) inhibitors. While specific data for Pde5-IN-4 is not yet widely available in published literature, this document serves as a robust framework for evaluating its potential anti-fibrotic efficacy against current standards. The data and protocols presented for Sildenafil, Tadalafil, and Vardenafil offer a benchmark for future studies.
Introduction to PDE5 Inhibition and Fibrosis
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to scarring and organ dysfunction. A key signaling pathway implicated in fibrosis is the transforming growth factor-beta (TGF-β) pathway. Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 increases intracellular cGMP levels, which has been shown to exert anti-fibrotic effects by counteracting pro-fibrotic signaling pathways.[1][2]
Recent studies have highlighted the potential of PDE5 inhibitors, a class of drugs commonly used for erectile dysfunction and pulmonary hypertension, as therapeutic agents for various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), systemic sclerosis, and liver fibrosis.[1][3][4][5]
Comparative Analysis of Anti-Fibrotic Effects
The following tables summarize quantitative data from preclinical studies on the anti-fibrotic effects of Sildenafil, Tadalafil, and Vardenafil.
In Vitro Studies: Inhibition of Pro-Fibrotic Markers
| Compound | Cell Type | Pro-Fibrotic Stimulus | Key Pro-Fibrotic Marker | Inhibition (%) | Reference |
| Sildenafil | Human Skin Fibroblasts (SSc) | TGF-β1 | Collagen Type I | Significant Decrease | [1] |
| Human Adult Dermal Fibroblasts | TGF-β1 | α-SMA | Near Complete Abrogation (in combo) | [6] | |
| Tadalafil | Human Skin Fibroblasts (SSc) | TGF-β1 | Col1a1, CTGF, ACTA2 | Significant Downregulation | [7] |
| Vardenafil | Human Lung Fibroblasts (IPF) | TGF-β1 | Fibronectin | Significant Suppression | [3][8][9] |
| AKR-2B Fibroblasts | TGF-β1 | Fibronectin | Significant Inhibition | [9] |
In Vivo Studies: Animal Models of Fibrosis
| Compound | Animal Model | Disease Induction | Key Outcome | Result | Reference |
| Sildenafil | Rat Model of Peyronie's Disease | TGF-β1 injection | Plaque Formation | Ameliorated penile fibrosis | [2] |
| Tadalafil | Rat Model of Liver Fibrosis | Thioacetamide (TAA) | Fibrotic Area | Significant Reduction | [4] |
| Rat Model of Corporal Fibrosis | Cavernosal Nerve Resection | Collagen Content | Normalized Increase | [10] | |
| Vardenafil | Mouse Model of Lung Fibrosis | Bleomycin | Survival & Collagen | Improved survival, reduced collagen | [3][8][9] |
| Rat Model of Peyronie's Disease | TGF-β1 injection | Plaque Development | Slowed and reversed | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Fibroblast Culture and Treatment
-
Cell Culture: Human dermal or lung fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Fibrotic Phenotype: To induce a pro-fibrotic response, cells are typically serum-starved for 24 hours and then stimulated with recombinant human TGF-β1 (e.g., 10 ng/mL).
-
PDE5 Inhibitor Treatment: Cells are pre-treated with varying concentrations of the PDE5 inhibitor (e.g., Sildenafil, Tadalafil, or Vardenafil) for a specified period (e.g., 1 hour) before the addition of TGF-β1.
-
Analysis of Pro-Fibrotic Markers: After an incubation period (e.g., 24-48 hours), cell lysates and culture supernatants are collected. Gene expression of pro-fibrotic markers (e.g., COL1A1, ACTA2, CTGF) is quantified by real-time polymerase chain reaction (RT-PCR). Protein levels of markers like collagen and α-smooth muscle actin (α-SMA) are assessed by Western blotting or ELISA.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
-
Animal Model: C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Fibrosis: Mice are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis. Control mice receive saline.
-
PDE5 Inhibitor Administration: The PDE5 inhibitor (e.g., Vardenafil at 20 mg/kg) is administered daily via oral gavage or in drinking water, starting from the day of bleomycin instillation for a specified duration (e.g., 19 days).[9]
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.
-
Hydroxyproline Assay: Lung collagen content is quantified by measuring the hydroxyproline concentration in lung homogenates.
-
Survival Analysis: Kaplan-Meier survival curves are generated to assess the effect of treatment on mortality.[9]
-
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the key signaling pathways and experimental procedures.
Caption: PDE5 inhibitor anti-fibrotic mechanism of action.
Caption: Workflow for validating anti-fibrotic effects.
Conclusion
The available evidence strongly suggests that PDE5 inhibitors, including Sildenafil, Tadalafil, and Vardenafil, possess significant anti-fibrotic properties. These effects are mediated, at least in part, through the inhibition of the TGF-β signaling pathway. The comparative data presented in this guide provide a valuable resource for researchers in the field of fibrosis and for the development of novel anti-fibrotic therapies. As data for new compounds such as this compound emerge, they can be evaluated against these established benchmarks to determine their relative efficacy and potential as therapeutic agents. Further clinical studies are warranted to translate these promising preclinical findings into effective treatments for patients with fibrotic diseases.
References
- 1. Sildenafil attenuates the fibrotic phenotype of skin fibroblasts in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. The anti-inflammatory and anti-fibrotic effects of tadalafil in thioacetamide-induced liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Vardenafil Activity in Lung Fibrosis and In Vitro Synergy with Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vardenafil Activity in Lung Fibrosis and In Vitro Synergy with Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic daily tadalafil prevents the corporal fibrosis and veno-occlusive dysfunction that occurs after cavernosal nerve resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of long-term vardenafil treatment on the development of fibrotic plaques in a rat model of Peyronie's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pde5-IN-4: A Comparative Analysis Against Established PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel phosphodiesterase type 5 (PDE5) inhibitor, Pde5-IN-4, against well-established PDE5 inhibitors: sildenafil, tadalafil, and vardenafil. The following sections detail the biochemical potency, selectivity, and pharmacokinetic profiles of these compounds, supported by experimental data and protocols. This objective analysis aims to assist researchers in evaluating the potential of this compound within the landscape of PDE5-targeted therapies.
cGMP Signaling Pathway and PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn mediates smooth muscle relaxation and vasodilation.[2] PDE5 specifically hydrolyzes cGMP, terminating its downstream effects. PDE5 inhibitors, such as this compound, block this degradation, leading to elevated intracellular cGMP levels and enhanced vasodilation. This mechanism is central to the therapeutic effects of PDE5 inhibitors in conditions like erectile dysfunction and pulmonary hypertension.[3][4]
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Windows of PDE5 Inhibitors: Vardenafil and the Investigational Compound Pde5-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic window of the established phosphodiesterase type 5 (PDE5) inhibitor, vardenafil, with a framework for assessing a new investigational compound, Pde5-IN-4. Due to the current lack of publicly available data on this compound, this document outlines the established preclinical and clinical safety and efficacy profile of vardenafil and presents the standard experimental methodologies that would be employed to determine the therapeutic window of a novel PDE5 inhibitor like this compound.
Mechanism of Action of PDE5 Inhibitors
Phosphodiesterase type 5 is an enzyme primarily found in the smooth muscle cells of the corpus cavernosum of the penis and the pulmonary vasculature.[1] In the context of erectile dysfunction (ED), sexual stimulation leads to the release of nitric oxide (NO), which in turn activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[2][3] cGMP is a second messenger that leads to the relaxation of the smooth muscle of the corpus cavernosum, allowing for increased blood flow and resulting in an erection.[2][3] PDE5 is responsible for the degradation of cGMP.[2] By inhibiting PDE5, drugs like vardenafil prevent the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[2][4]
Vardenafil: An Established Therapeutic Profile
Vardenafil is a potent and highly selective PDE5 inhibitor.[2] Its therapeutic window is well-characterized through extensive preclinical and clinical studies.
Vardenafil Efficacy and Pharmacokinetics
Vardenafil is rapidly absorbed, with a time to maximum concentration (Tmax) of approximately 60 minutes.[4] It has a terminal half-life of 4-5 hours.[5] Clinical trials have demonstrated its efficacy in a broad range of patients with erectile dysfunction.[6][7]
| Parameter | Vardenafil | Reference |
| Mechanism of Action | Selective PDE5 inhibitor | [2] |
| Indications | Erectile Dysfunction | [4] |
| Tmax (oral) | ~60 minutes | [4] |
| Half-life | 4-5 hours | [5] |
| Bioavailability | ~15% | [4] |
| Metabolism | Primarily by CYP3A4 | [5] |
Vardenafil Safety and Tolerability
The safety profile of vardenafil has been established through numerous clinical trials and post-marketing surveillance.[7][8] The most common adverse events are generally mild to moderate and transient.[6]
| Adverse Event | Incidence | Reference |
| Headache | ~15% | [9] |
| Flushing | ~11% | [9] |
| Rhinitis | ~9% | [9] |
| Dyspepsia | ~4% | [9] |
Preclinical toxicology studies in animals have identified potential target organs for toxicity at high exposure multiples, including testicular and cardiovascular effects, which have not been observed at clinically relevant doses in humans.[10]
Assessing the Therapeutic Window of a Novel PDE5 Inhibitor: this compound
As this compound is an investigational compound, its therapeutic window is yet to be determined. The assessment would follow a structured preclinical and clinical development program as outlined by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2][3]
Experimental Protocols for Therapeutic Window Assessment
The determination of a therapeutic window involves a comprehensive evaluation of both the desired pharmacological effects (efficacy) and the undesired toxicological effects.
1. Preclinical Evaluation:
-
In Vitro Studies:
-
Enzyme Inhibition Assays: To determine the potency (IC50) of this compound against PDE5 and its selectivity against other PDE isoforms (e.g., PDE6, PDE11). High selectivity for PDE5 over other isoforms is desirable to minimize off-target side effects.
-
Cell-based Assays: To confirm the mechanism of action and functional effects in relevant cell types.
-
-
In Vivo Efficacy Models:
-
Animal Models of Erectile Dysfunction: To establish the dose-response relationship for the pro-erectile effects of this compound. This helps to identify the minimum effective dose and the dose range for optimal efficacy.
-
-
Safety Pharmacology Studies (ICH S7A):
-
Core Battery Tests: These studies are designed to investigate the potential undesirable pharmacodynamic effects on vital functions.[2][4]
-
Central Nervous System (CNS): Assessment of effects on behavior, coordination, and other neurological functions.
-
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.
-
Respiratory System: Assessment of effects on respiratory rate and function.
-
-
-
Toxicology Studies (ICH M3(R2)):
-
Single-Dose and Repeat-Dose Toxicity Studies: Conducted in at least two mammalian species (one rodent, one non-rodent) to identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).[3][11]
-
Genotoxicity Studies: A battery of tests to assess the potential for the compound to cause genetic mutations or chromosomal damage.
-
Reproductive Toxicology Studies: To evaluate the potential effects on fertility and embryonic development.[10]
-
2. Clinical Evaluation:
-
Phase I Clinical Trials: The first-in-human studies conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound at single and multiple ascending doses.
-
Phase II Clinical Trials: Conducted in patients with erectile dysfunction to evaluate the efficacy of this compound, determine the optimal therapeutic dose range, and further assess its safety profile.
-
Phase III Clinical Trials: Large-scale, multicenter trials to confirm the efficacy and safety of this compound in a broader patient population and to compare it with existing treatments.
Conclusion
Vardenafil possesses a well-defined therapeutic window, characterized by its potent and selective inhibition of PDE5, predictable pharmacokinetics, and a favorable safety profile at therapeutic doses. The assessment of the therapeutic window for a new investigational compound like this compound will require a rigorous and systematic evaluation of its efficacy and safety, following established international guidelines. The preclinical and clinical data generated from the described experimental protocols will be crucial in defining a dose range for this compound that maximizes therapeutic benefit while minimizing the risk of adverse effects for patients. As data on this compound becomes available, a direct and quantitative comparison with vardenafil will be possible.
References
- 1. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA [fda.gov]
- 2. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Federal Register :: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability [federalregister.gov]
- 7. The real-life safety and efficacy of vardenafil: an international post-marketing surveillance study--results from 29 358 German patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Real-Life Safety and Efficacy of vardenafil (REALISE) study: results in men from Europe and overseas with erectile dysfunction and cardiovascular or metabolic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of vardenafil in patients with erectile dysfunction: result of a bridging study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Navigating the Safe Disposal of Pde5-IN-4: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals working with novel compounds such as Pde5-IN-4, a phosphodiesterase 5 (PDE5) inhibitor, adherence to established disposal protocols is paramount to ensure a safe and compliant laboratory environment.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory chemical waste management principles.
Understanding this compound and its Handling
This compound is a research chemical used in studies related to conditions like acute myocardial infarction, gastrointestinal diseases, and diabetes.[4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the general safety precautions for laboratory chemicals and the known class effects of PDE5 inhibitors should guide its handling and disposal.
General Handling Precautions:
-
Minimize dust generation and accumulation when working with the solid form.[5]
-
Avoid breathing dust and contact with eyes, skin, and clothing.[5]
-
Use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.
-
Wash hands thoroughly after handling.[5]
-
Work in a well-ventilated area, preferably a fume hood.
Quantitative Data Summary
The following table summarizes key information for PDE5 inhibitors, providing a general reference for handling compounds like this compound.
| Property | Description | Source |
| Chemical Class | Phosphodiesterase 5 (PDE5) Inhibitor | [4][6] |
| Primary Function | Blocks the PDE5 enzyme, leading to increased levels of cyclic guanosine monophosphate (cGMP) and vasodilation. | [6][7] |
| Common Research Areas | Erectile dysfunction, pulmonary hypertension, cardiovascular diseases. | [4][6][8] |
| Physical Form | Typically a solid powder for research compounds. | N/A |
| Storage (Stock Solution) | Recommended at -80°C for 6 months or -20°C for 1 month. | [4] |
| General Hazards | May be harmful if swallowed and can cause serious eye irritation. Potentially toxic to aquatic life. |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.
Step 1: Waste Identification and Segregation
-
Categorize the Waste: this compound waste should be classified as hazardous chemical waste. Do not mix it with non-hazardous waste.
-
Segregate by Waste Type: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.[1] Specifically:
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, compatible waste container. Also, dispose of contaminated items like weighing paper, gloves, and pipette tips as solid chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.[9][10]
-
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Container Integrity: Use containers that are in good condition and have a secure, tight-fitting lid. Keep containers closed except when adding waste.[3][9]
-
Storage Location: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[1] This area should be away from general lab traffic and have secondary containment to catch any potential leaks.[9]
Step 3: Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly as they may contain residual amounts of the chemical.[10]
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).[3][10]
-
Collect the first rinsate as hazardous chemical waste and add it to your liquid waste container.[10]
-
The second and third rinses can typically be disposed of down the drain with copious amounts of water, provided your institutional guidelines permit it.[10]
-
-
Defacing Labels: Before disposing of the rinsed container in the regular trash or glass recycling, deface or remove the original chemical label to avoid confusion.[3]
Step 4: Arranging for Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for your full hazardous waste containers.
-
Ensure that all paperwork required by your EHS office is completed accurately.
What Not to Do:
-
DO NOT pour this compound solutions down the drain without neutralization and confirmation that it is permissible by your institution.[2][3]
-
DO NOT dispose of solid this compound in the regular trash.[3]
-
DO NOT evaporate chemical waste in a fume hood as a method of disposal.[3]
Experimental Protocol: Preparation and Waste Segregation of a this compound Solution
This protocol outlines the preparation of a stock solution and the concurrent segregation of waste.
Objective: To prepare a 10 mM stock solution of this compound in DMSO and properly segregate the generated waste.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered tips
-
Appropriately labeled hazardous waste containers (one for solid waste, one for liquid waste)
Procedure:
-
Preparation: In a chemical fume hood, weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Waste Segregation (Concurrent):
-
Place the contaminated weighing paper and any used pipette tips into the designated solid hazardous waste container.
-
If any of the stock solution is spilled, clean the area with an appropriate solvent and dispose of the cleaning materials (e.g., absorbent pads) in the solid hazardous waste container.
-
-
Storage: Store the stock solution at -20°C or -80°C as recommended.[4]
Visualizing Key Processes
To further clarify the procedural and biological contexts, the following diagrams illustrate the recommended disposal workflow and the signaling pathway of PDE5 inhibitors.
Caption: A workflow diagram for the proper disposal of this compound.
Caption: The signaling pathway of PDE5 inhibitors like this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 3. vumc.org [vumc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 7. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. olseh.iisc.ac.in [olseh.iisc.ac.in]
Personal protective equipment for handling Pde5-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Pde5-IN-4, a potent phosphodiesterase 5 (PDE5) inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. As this compound is a research compound, it should be handled with the same precautions as other potent, biologically active small molecules.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the hazard profile can be represented by similar well-characterized PDE5 inhibitors, such as Sildenafil Citrate. The following table summarizes the GHS hazard classifications for this representative compound.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) |
| Warning | H302: Harmful if swallowed.[1] |
| Skin Irritation |
| Warning | H315: Causes skin irritation.[2][3] |
| Eye Irritation |
| Warning | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) |
| Warning | H335: May cause respiratory irritation.[2][3] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. If there is a risk of direct contact, consider double-gloving.
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a splash hazard.
-
Body Protection: A lab coat must be worn and kept fastened. For operations with a higher risk of contamination, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is necessary. All work with solid this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Before weighing, decontaminate the work surface.
-
Use a ventilated balance enclosure or a chemical fume hood to weigh the solid compound.
-
Handle the compound with care to avoid generating dust.
2. Solution Preparation:
-
Add solvent to the solid compound slowly and carefully to avoid splashing.
-
Ensure the container is properly labeled with the compound name, concentration, solvent, and date.
-
Cap the container tightly when not in use.
3. Experimental Use:
-
Conduct all procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.
4. Spill and Emergency Procedures:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.
-
In case of eye contact, flush with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and absorbent materials, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically compatible hazardous waste container.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
